molecular formula C8H5BrFNO2 B1519610 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene CAS No. 1173360-91-2

2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene

Cat. No.: B1519610
CAS No.: 1173360-91-2
M. Wt: 246.03 g/mol
InChI Key: PWDGGKZXSSMACK-ONEGZZNKSA-N
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Description

2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene is a useful research compound. Its molecular formula is C8H5BrFNO2 and its molecular weight is 246.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4-fluoro-1-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO2/c9-8-5-7(10)2-1-6(8)3-4-11(12)13/h1-5H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDGGKZXSSMACK-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)Br)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of modern chemical and pharmaceutical sciences. This guide provides a comprehensive, methodology-focused exploration of the structure elucidation of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene , a substituted β-nitrostyrene. These compounds are valuable synthetic intermediates, recognized for their versatile reactivity in forming complex nitrogen-containing heterocycles and as precursors in various organic transformations. This document details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the compound's constitution, connectivity, and stereochemistry. By grounding each analytical step in foundational chemical principles, this paper serves as a practical reference for researchers, scientists, and drug development professionals engaged in small molecule synthesis and characterization.

Introduction and Significance

Substituted β-nitrostyrenes are a class of organic compounds characterized by a nitro-substituted vinyl group attached to an aromatic ring. The powerful electron-withdrawing nature of the nitro group renders the carbon-carbon double bond highly electrophilic, making these molecules versatile Michael acceptors and dienophiles in Diels-Alder reactions.[1] This reactivity profile establishes them as critical building blocks for the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules.

The title compound, 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene (Molecular Formula: C₈H₅BrFNO₂; Molecular Weight: 246.03 g/mol ), incorporates several key structural features: a disubstituted benzene ring with bromine and fluorine atoms, and a nitrovinyl side chain. The precise placement of these substituents and the trans or (E)-geometry of the double bond are critical determinants of the molecule's chemical properties and potential biological activity. Therefore, a rigorous and systematic approach to its structure elucidation is paramount. This guide will demonstrate how a multi-spectroscopic approach provides a self-validating system for unambiguous structure confirmation.

Synthesis Pathway: The Henry-Knoevenagel Condensation

To understand the structure, we must first consider its logical formation. The most common and efficient method for synthesizing β-nitrostyrenes is the Henry-Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, in this case, nitromethane.

The synthesis of the target compound proceeds via the condensation of 2-bromo-4-fluorobenzaldehyde with nitromethane , typically catalyzed by a base such as ammonium acetate in refluxing acetic acid. The reaction mechanism involves the deprotonation of nitromethane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting nitro-aldol intermediate yields the conjugated nitroalkene. The thermodynamic stability of the trans isomer, which minimizes steric hindrance, generally ensures it is the major product.

G cluster_reactants Reactants cluster_catalyst Catalyst/Solvent cluster_process Process cluster_product Product r1 2-Bromo-4-fluorobenzaldehyde p1 Condensation & Dehydration r1->p1 r2 Nitromethane r2->p1 cat Ammonium Acetate / Acetic Acid cat->p1 prod 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene p1->prod

Caption: Synthetic pathway for the target compound.

The Multi-Spectroscopic Elucidation Workflow

The confirmation of the synthesized molecule's structure is not a single experiment but a logical workflow. Each analytical technique provides a unique piece of the structural puzzle. The synergy between these techniques provides the robust, self-validating evidence required in scientific and regulatory settings.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion Syn Henry-Knoevenagel Condensation Pur Column Chromatography Syn->Pur MS Mass Spectrometry (Molecular Formula & Br presence) Pur->MS IR Infrared Spectroscopy (Functional Groups) Pur->IR NMR1H ¹H NMR (Proton Environment & Stereochemistry) Pur->NMR1H NMR13C ¹³C NMR (Carbon Skeleton) Pur->NMR13C DI Data Integration & Interpretation MS->DI IR->DI NMR1H->DI NMR13C->DI SC Structure Confirmed DI->SC

Caption: Integrated workflow for structure elucidation.

Detailed Spectroscopic Analysis and Data Interpretation

Mass Spectrometry (MS)

Principle & Causality: Mass spectrometry provides the molecular weight and elemental formula of a compound. For halogenated compounds, its most powerful feature is revealing the isotopic distribution. Bromine exists naturally as two major isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in an almost 1:1 ratio.[2] This natural abundance results in a characteristic isotopic pattern for any fragment containing a bromine atom.

Expected Data & Interpretation:

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a pair of peaks for the molecular ion. One peak will correspond to the molecule containing the ⁷⁹Br isotope (C₈H₅⁷⁹BrFNO₂), and the other, two mass units higher, will correspond to the ⁸¹Br isotope (C₈H₅⁸¹BrFNO₂).

  • Isotopic Pattern: The key diagnostic feature is the M⁺ and M+2 peaks, which should have nearly equal intensities (a ~1:1 ratio), unequivocally confirming the presence of a single bromine atom in the molecule.[3]

  • Calculated Masses:

    • M⁺ (with ⁷⁹Br): 244.9484 Da

    • M+2 (with ⁸¹Br): 246.9463 Da

  • Fragmentation: Key fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da) or the bromine atom (-Br, 79/81 Da), providing further structural clues.

Infrared (IR) Spectroscopy

Principle & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. This allows for the rapid identification of the key functional groups present in the target structure.

Expected Data & Interpretation: The IR spectrum provides a "fingerprint" of the molecule's functional groups. For 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene, the following absorption bands are anticipated:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3100-3000C-H StretchAromatic & VinylicConfirms the presence of sp² C-H bonds.
~1640-1620C=C StretchVinylicIndicates the carbon-carbon double bond. Its conjugation with the aromatic ring and nitro group may shift the frequency.
~1525-1475 N-O Asymmetric Stretch Nitro (NO₂)[4] Strong, highly characteristic band confirming the nitro group.
~1350-1300 N-O Symmetric Stretch Nitro (NO₂)[4] Strong, highly characteristic band confirming the nitro group.
~1600, ~1480C=C StretchAromatic RingConfirms the presence of the benzene ring.
~1250-1200C-F StretchAryl-FluorideStrong absorption indicative of the carbon-fluorine bond.
~970-960 C-H Bend (Out-of-Plane) trans-Alkene A crucial band. Its presence strongly supports the (E)-stereochemistry of the double bond.
~700-550C-Br StretchAryl-BromideConfirms the presence of the carbon-bromine bond.
¹H NMR Spectroscopy

Principle & Causality: ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of protons in a molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the proton count, and the splitting pattern (multiplicity and coupling constant, J) reveals the number and spatial relationship of neighboring protons.

Expected Data & Interpretation: The proton NMR spectrum is the most powerful tool for confirming the (E)-stereochemistry.

  • Vinylic Protons (H-α, H-β):

    • The two protons on the double bond will appear as two distinct signals, likely in the 7.5-8.5 ppm range due to deshielding from the adjacent aromatic ring and the powerful electron-withdrawing nitro group.

    • They will split each other into doublets. The key diagnostic feature is the coupling constant, J. For a trans relationship, a large coupling constant of J ≈ 13-18 Hz is expected. A cis relationship would show a much smaller coupling (J ≈ 7-12 Hz). Finding a large J-value is definitive proof of the (E)-isomer.

    • H-β (closer to the NO₂ group) will be further downfield than H-α.

  • Aromatic Protons:

    • There are three protons on the substituted benzene ring. Their chemical shifts and splitting patterns will be complex due to the differing electronic effects of the -Br, -F, and -vinyl substituents.

    • We can predict the approximate pattern based on substituent effects:

      • H-3: Ortho to both -Br and the vinyl group. Expected to be a doublet of doublets.

      • H-5: Ortho to -F and meta to -Br. Expected to be a triplet or doublet of doublets due to coupling with H-3 and H-6.

      • H-6: Ortho to the vinyl group and meta to -F. Expected to be a doublet of doublets.

¹³C NMR Spectroscopy

Principle & Causality: ¹³C NMR provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal (in a proton-decoupled spectrum). The chemical shift is sensitive to the electronic environment and hybridization. The presence of fluorine will introduce additional complexity through C-F coupling.

Expected Data & Interpretation:

  • Signal Count: The molecule has 8 unique carbon atoms, so 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

  • Chemical Shifts (δ):

    • Aromatic Carbons (6 signals): These will appear in the typical aromatic region of ~110-165 ppm.

      • C-F (C-4): This carbon will be significantly downfield and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz).

      • C-Br (C-2): The chemical shift will be influenced by the inductive effect of bromine, typically around 115-125 ppm.

      • C-1, C-3, C-5, C-6: These carbons will also show smaller two-, three-, and four-bond couplings to fluorine, leading to more complex splitting if not fully decoupled.

    • Vinylic Carbons (2 signals): These will be in the ~125-145 ppm range. The carbon attached to the nitro group (C-β) will be significantly deshielded and appear further downfield.

Standardized Experimental Protocols

Objective: To acquire high-quality spectroscopic data for 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene.

5.1 Sample Preparation:

  • Ensure the sample is pure, as confirmed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • For NMR analysis, dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • For IR analysis (ATR method), place a small amount of the solid sample directly on the ATR crystal.

  • For MS analysis (EI), prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate for direct injection or GC-MS.

5.2 NMR Spectroscopy Protocol:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Set spectral width to cover 0-12 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR:

    • Acquire a proton-decoupled (e.g., using a WALTZ-16 sequence) ¹³C spectrum.

    • Set spectral width to cover 0-200 ppm.

    • Use a 45° pulse angle and a relaxation delay of 2-5 seconds.

    • Accumulate several hundred to several thousand scans to achieve adequate signal-to-noise.

    • Process and calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

5.3 Mass Spectrometry Protocol (GC-MS):

  • Instrument: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: EI at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

5.4 IR Spectroscopy Protocol (ATR):

  • Instrument: Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the solid sample onto the crystal and apply pressure using the anvil.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The resulting spectrum is displayed in terms of % Transmittance vs. Wavenumber (cm⁻¹).

Conclusion

The structural elucidation of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene is a clear demonstration of the power of a holistic, multi-technique spectroscopic approach. Mass spectrometry confirms the molecular formula and the presence of bromine through its distinct M⁺/M+2 isotopic pattern. Infrared spectroscopy provides a rapid and definitive fingerprint of the essential functional groups, particularly the conjugated nitroalkene system. Finally, NMR spectroscopy, especially ¹H NMR, offers unequivocal proof of the (E)-stereochemistry of the vinyl group through the large coupling constant between the vinylic protons, while also confirming the substitution pattern on the aromatic ring. The convergence of data from these independent analytical methods provides a self-validating and unassailable confirmation of the proposed structure, a standard of rigor essential for research, discovery, and development in the chemical sciences.

References

  • Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o124. Available at: [Link]

  • PubChem. (n.d.). 1-Fluoro-4-((1E)-2-nitroethenyl)benzene. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-4-fluoro-1-nitrobenzene. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Royal Society of Chemistry. (2021). DNDMH-Mediated Direct Nitration of Aryl Alkenes - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavilek, B., & Milata, V. (2021). Properties, preparations, and utilization in the organic synthesis of the trisubstituted push-pull nitroalkenes. ResearchGate. Available at: [Link]

  • Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. Retrieved January 27, 2026, from [Link]

  • Clark, J. (n.d.). The M+2 peak in mass spectra. Chemguide. Retrieved January 27, 2026, from [Link]

Sources

A Technical Guide to the Solubility Profile of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene. Given the absence of extensive public data on this specific molecule, this document serves as a predictive guide and a methodological blueprint for its characterization.

Executive Summary

2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene is a substituted nitrostyrene derivative with potential applications as a building block in medicinal chemistry and materials science.[1] A compound's utility in synthesis, purification, formulation, and biological screening is fundamentally governed by its solubility in various media. This guide addresses the critical need for solubility data by first establishing a theoretical framework based on its molecular structure and the properties of analogous compounds. It then provides a robust, step-by-step experimental protocol for the precise determination of its solubility in a range of common organic solvents. This dual approach of prediction and empirical validation is designed to empower researchers to make informed decisions and generate reliable data for their specific applications.

Introduction: The Significance of Solubility

The compound 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene belongs to the class of aromatic nitro compounds, which are pivotal intermediates in organic synthesis.[1] The solubility of such a compound is not merely a physical constant; it is a critical parameter that dictates its practical application. For instance:

  • In Synthesis: The choice of solvent can dramatically influence reaction rates, yields, and the formation of byproducts. Homogeneous reaction conditions, achieved through proper solvent selection, are often desirable.[2]

  • In Purification: Recrystallization, a primary technique for purifying solid organic compounds, relies entirely on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.

  • In Drug Development: For a compound to be considered a potential therapeutic agent, its solubility in both aqueous and organic media is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides the necessary theoretical and practical tools to thoroughly characterize the solubility of this specific molecule.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that substances with similar intermolecular forces and polarity tend to be miscible.[3]

Molecular Structure Analysis

The structure of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene features several distinct functional groups that influence its overall polarity and solubility:

  • Benzene Ring: A nonpolar, aromatic core.

  • Bromo and Fluoro Substituents: These halogens add to the molecular weight and introduce polarity due to their electronegativity.

  • Nitrovinyl Group (-CH=CH-NO₂): This is a highly polar, electron-withdrawing group capable of participating in dipole-dipole interactions. The nitro group itself contains strong dipoles.

The combination of a large nonpolar aromatic surface with a highly polar nitrovinyl tail results in a molecule with a nuanced solubility profile. It is predicted to have poor solubility in highly polar protic solvents like water but should exhibit good solubility in a range of organic solvents of intermediate to moderate polarity.

Insights from Structurally Analogous Compounds
  • 2-Bromo-4-fluoro-1-nitrobenzene: This precursor lacks the nitrovinyl group. It is documented as a solid that is soluble in methanol, a polar protic solvent.[4] This suggests the aromatic core with its halogen and nitro substituents is compatible with polar organic media.

  • 1-Fluoro-4-((E)-2-nitrovinyl)benzene: This analogue lacks the bromine atom. Its synthesis and purification involve the use of N,N-dimethylformamide (DMF) as a reaction solvent and a mixture of petroleum ether and ethyl acetate for column chromatography.[5][6] This provides crucial qualitative evidence:

    • Solubility in DMF (a polar aprotic solvent) is sufficient for reaction.

    • It is soluble enough in a moderately polar mixture of ethyl acetate and petroleum ether to be purified via chromatography, indicating solubility in solvents of intermediate polarity.

  • β-Nitrostyrene: The parent compound without halogen substituents is soluble in ethanol, acetone, ether, chloroform, and carbon disulfide, but has very low solubility in water (<1 mg/mL).[7]

Predicted Solubility Profile

Based on the analysis of its structure and analogues, the following qualitative solubility profile for 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene is predicted.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneLikely SolubleThe large aromatic ring and vinyl group should interact favorably with nonpolar solvents via London dispersion forces.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF)Soluble to Very SolubleThe strong dipole of the nitrovinyl group and the polar C-F and C-Br bonds will interact well with the dipoles of these solvents.
Polar Protic Methanol, EthanolSolubleThe compound can accept hydrogen bonds at the nitro group's oxygen atoms. Solubility is expected, as seen with its precursor.
Highly Polar Protic WaterInsoluble / Very LowThe large, nonpolar organic structure will dominate, leading to poor miscibility with water, a common trait for nitro-aromatic compounds.[7][8]

Experimental Determination of Solubility

To move beyond prediction, a systematic experimental approach is required. The isothermal equilibrium method followed by quantitative analysis is a reliable and standard procedure.

Rationale for Method Selection

The isothermal equilibrium method involves creating a saturated solution of the solute in a given solvent at a constant temperature. This ensures that the measured concentration represents the true thermodynamic solubility limit under those conditions, making the results highly reproducible and trustworthy. Analysis of the saturated solution can be performed using techniques like UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC), which offer high sensitivity and accuracy.

Mandatory Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining solubility.

experimental_workflow cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Separation cluster_analysis Phase 4: Analysis prep_vial 1. Add excess solute to a known volume of solvent in a sealed vial temp_control 2. Place vial in a temperature- controlled shaker/incubator prep_vial->temp_control equilibrate 3. Agitate for 24-48 hours to ensure equilibrium is reached temp_control->equilibrate settle 4. Allow solid to settle equilibrate->settle filter 5. Withdraw supernatant using a syringe with a 0.22 µm filter (avoids solid particles) settle->filter dilute 6. Dilute the saturated solution with the same solvent filter->dilute analyze 7. Analyze by UV-Vis or HPLC against a calibration curve dilute->analyze calculate 8. Calculate concentration (mg/mL) and convert to mol/L analyze->calculate

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed to be self-validating by ensuring equilibrium is reached and undissolved solid is completely removed before analysis.

Materials and Reagents:

  • 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene (solute)

  • High-purity organic solvents (e.g., Hexane, Toluene, DCM, Ethyl Acetate, Acetone, Methanol, Ethanol, Acetonitrile)

  • 2 mL glass vials with screw caps and PTFE septa

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes (1 mL)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Temperature-controlled shaker or incubator (set to 25 °C)

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation of Calibration Curve:

    • Accurately prepare a stock solution of the compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

    • Perform a serial dilution to create a series of standards (e.g., 0.1, 0.05, 0.025, 0.01, 0.005 mg/mL).

    • Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard and plot it against concentration to generate a linear calibration curve. The R² value should be >0.99 for a valid curve.

  • Sample Preparation and Equilibration:

    • Add an excess amount of the solid compound (e.g., 5-10 mg, enough to ensure solid remains after equilibration) to a 2 mL glass vial. The excess is critical to confirm saturation.

    • Accurately add a known volume of the chosen solvent (e.g., 1.0 mL).

    • Seal the vial tightly and place it in the temperature-controlled shaker set to 25 °C.

    • Agitate the vials for 24 to 48 hours. A 48-hour period is recommended to ensure equilibrium is fully established.

  • Sampling:

    • Remove the vials from the shaker and let them stand undisturbed for at least 1 hour at the same temperature to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This filtration step is crucial to remove any microscopic solid particles that could falsely inflate the measured concentration.

  • Analysis:

    • Accurately dilute a small aliquot of the filtered saturated solution with the same solvent to bring its concentration within the linear range of the previously prepared calibration curve. A high dilution factor will likely be needed for highly soluble samples.

    • Analyze the diluted sample using the same UV-Vis or HPLC method used for the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

    • Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

    • Convert the solubility to other units as needed (e.g., g/L or mol/L using the compound's molecular weight).

Data Presentation Template

Experimental results should be recorded systematically for easy comparison.

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
DichloromethanePolar Aprotic25Experimental ValueCalculated Value
AcetonePolar Aprotic25Experimental ValueCalculated Value
Ethyl AcetatePolar Aprotic25Experimental ValueCalculated Value
AcetonitrilePolar Aprotic25Experimental ValueCalculated Value
TetrahydrofuranPolar Aprotic25Experimental ValueCalculated Value
MethanolPolar Protic25Experimental ValueCalculated Value
EthanolPolar Protic25Experimental ValueCalculated Value
TolueneNonpolar25Experimental ValueCalculated Value
HexaneNonpolar25Experimental ValueCalculated Value

Practical Implications of Solubility Data

The quantitative data generated using the protocol above directly informs critical laboratory and development decisions:

  • Reaction Chemistry: A solvent in which the compound has high solubility (e.g., >100 mg/mL) like THF or DMF would be an excellent choice for a reaction medium.

  • Purification Strategy: To perform a successful recrystallization, an ideal solvent would be one in which the compound is highly soluble at an elevated temperature but only sparingly soluble at room temperature or below. A binary solvent system, such as Ethanol/Water or Ethyl Acetate/Hexane, might be required to achieve this.

  • Formulation for Screening: For biological assays, a solvent like Dimethyl Sulfoxide (DMSO) is often used to create highly concentrated stock solutions. Knowing the solubility limit in DMSO is essential to prevent the compound from precipitating in the assay medium.

Conclusion

While published solubility data for 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene is scarce, a robust predictive framework can be established through careful analysis of its molecular structure and comparison with known analogues. This theoretical assessment suggests high solubility in polar aprotic solvents, moderate solubility in polar protic and nonpolar solvents, and poor solubility in water. To validate these predictions and obtain the precise data required for research and development, this guide provides a detailed, reliable, and self-validating experimental protocol. By systematically applying this methodology, researchers can confidently characterize the solubility profile of this compound, enabling its effective use in synthesis, purification, and further applications.

References

  • Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o124. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5381680, 1-Fluoro-4-((1E)-2-nitroethenyl)benzene. PubChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2756993, 2-Bromo-4-fluoro-1-nitrobenzene. PubChem. [Link]

  • de la Fuente, J. L., et al. (2001). Electrochemical study of β-nitrostyrene derivatives: Steric and electronic effects on their electroreduction. Electrochimica Acta, 46(12), 1757-1763. ResearchGate. [Link]

  • Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E, E70, o124. ResearchGate. [Link]

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Introduction: The Aromatic Nitrovinyl Group - A Hub of Tunable Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Nitrovinyl Group in Aromatic Compounds

Aromatic nitrovinyl compounds, particularly β-nitrostyrenes, represent a class of exceptionally versatile intermediates in modern organic synthesis and medicinal chemistry. The unique electronic architecture of this functional group, arising from the powerful conjugation between an aromatic ring, a vinyl spacer, and a potent electron-withdrawing nitro group, imbues it with a distinct and highly exploitable reactivity profile. The nitro group's strong -I (inductive) and -R (resonance) effects create a pronounced electron deficiency at the β-carbon of the vinyl moiety, rendering it a superb Michael acceptor and a reactive partner in a variety of transformations.

This guide provides a comprehensive exploration of the core reactivity principles of the aromatic nitrovinyl group. We will delve into the mechanistic underpinnings of its key reactions, present field-proven experimental protocols, and illustrate its strategic application in the synthesis of complex molecules, with a particular focus on precursors for drug development.

Electronic Structure: The Source of Electrophilicity

The reactivity of an aromatic nitrovinyl compound is fundamentally governed by the electronic interplay between its three components. The nitro group, one of the strongest electron-withdrawing groups in organic chemistry, polarizes the entire conjugated system.[1][2] This polarization extends from the aromatic ring through the C=C double bond, culminating in a significant partial positive charge (δ+) on the β-carbon.

This electron-deficient nature can be visualized through its resonance contributors, which clearly illustrate the electrophilic character of the β-carbon, making it highly susceptible to attack by nucleophiles.

Caption: Resonance contributors illustrating the electrophilic nature of the β-carbon.

This inherent electrophilicity is the cornerstone of the nitrovinyl group's utility, primarily as a Michael acceptor, but also as a reactive component in cycloadditions and as a precursor to valuable functional groups via reduction.

Synthesis: The Henry-Knoevenagel Condensation

The most direct and widely employed route to aromatic nitrovinyl compounds is the Henry reaction (or nitro-aldol reaction), which involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration.[3][4]

The choice of catalyst and conditions is critical and dictates the reaction's efficiency. While strong bases can be used, milder conditions employing primary amines or ammonium salts are often preferred to minimize polymerization and side reactions, especially with sensitive substrates.[5][6]

G reactant reactant reagent reagent intermediate intermediate product product aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) nitroaldol Nitro-aldol Adduct (Intermediate) aldehyde->nitroaldol nitroalkane Nitroalkane (e.g., Nitromethane) nitroalkane->nitroaldol base Base Catalyst (e.g., NH₄OAc) base->nitroaldol Step 1: Condensation dehydration Dehydration (-H₂O) nitroaldol->dehydration nitrostyrene β-Nitrostyrene Product dehydration->nitrostyrene Step 2: Elimination

Caption: General workflow for the synthesis of β-nitrostyrenes via the Henry reaction.

Protocol: Synthesis of trans-β-Nitrostyrene[5]

This protocol is a robust, well-validated procedure for the gram-scale synthesis of the parent compound.

Materials:

  • Benzaldehyde (106 g, 1.0 mol)

  • Nitromethane (61 g, 1.0 mol)

  • Methanol (400 mL)

  • Sodium hydroxide (42 g, 1.05 mol) in Water (42 mL)

  • Concentrated Hydrochloric Acid (approx. 200 mL)

  • Ice

Procedure:

  • Reaction Setup: In a 2-L flask equipped with a mechanical stirrer and a thermometer, dissolve benzaldehyde and nitromethane in methanol. Cool the solution to 10-15°C in an ice-water bath.

  • Base Addition (Causality: Slow addition is critical to control the strong exotherm of the condensation and prevent side reactions): Prepare a solution of sodium hydroxide in water and cool it. Add this solution dropwise to the stirred methanol solution over 30-45 minutes, ensuring the internal temperature does not exceed 20°C.

  • Reaction Monitoring: After the addition is complete, continue stirring for 1 hour at 15-20°C. The solution will become thick with the sodium salt of the nitro-aldol adduct.

  • Acidification & Precipitation: Prepare a solution of concentrated HCl in 1.5 L of water in a larger vessel (e.g., 15-L jar) with vigorous stirring. Pour the reaction mixture slowly into the acid. A pale yellow crystalline mass of β-nitrostyrene separates almost immediately.[5]

  • Isolation and Purification: Filter the crude product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Validation: The crude product can be recrystallized from ethanol or methanol. Pure trans-β-nitrostyrene is a pale yellow solid with a melting point of 57-58°C. The yield should be in the range of 80-90%.

Key Reactivity Pathways

Michael Addition: The Workhorse Reaction

The high electrophilicity of the β-carbon makes aromatic nitrovinyl compounds exemplary Michael acceptors.[7] They readily undergo conjugate addition with a vast array of soft nucleophiles, including enolates, amines, thiols, and stabilized carbanions. This reaction is a cornerstone for C-C and C-heteroatom bond formation.

In modern synthesis, the development of organocatalytic asymmetric Michael additions has been a significant breakthrough, allowing for the stereocontrolled construction of chiral molecules, which is of paramount importance in drug development.[8]

G reactant reactant reagent reagent intermediate intermediate product product nitrostyrene Ar-CH=CH-NO₂ (Michael Acceptor) attack 1,4-Conjugate Addition nitrostyrene->attack nucleophile Nucleophile (Nu⁻) (e.g., R₂CuLi, RSH, R₂NH) nucleophile->attack nitronate Nitronate Intermediate [Ar-CH(Nu)-CH=NO₂]⁻ attack->nitronate final_product Adduct Product Ar-CH(Nu)-CH₂-NO₂ nitronate->final_product workup Protic Workup (H⁺) workup->final_product

Caption: General mechanism of a Michael addition to a β-nitrostyrene.

Reduction: Gateway to Bioactive Amines

The reduction of the nitrovinyl group is one of its most valuable transformations, providing access to β-arylethylamines (phenethylamines), a scaffold found in numerous neurotransmitters, hormones, and pharmaceuticals.[9][10] The challenge and utility lie in the chemoselective reduction of either the nitro group or the alkene, or the complete reduction of both.[11]

Decision Framework for Reduction: The choice of reducing agent is dictated entirely by the desired synthetic outcome.

Desired ProductRecommended Reagent(s)Key Considerations & Rationale
Aromatic Amine (Ar-CH=CH-NH₂)Controlled catalytic hydrogenation (e.g., Lindlar's catalyst); certain metal hydrides under specific conditions.Very challenging to achieve high selectivity. The nitro group is generally more readily reduced.
Nitroalkane (Ar-CH₂-CH₂-NO₂)Sodium borohydride (NaBH₄) in the presence of a phase-transfer catalyst or specific solvents like DMF/SiO₂.NaBH₄ is a mild hydride donor that selectively reduces the activated C=C bond without affecting the nitro group under these conditions.
Saturated Amine (Ar-CH₂-CH₂-NH₂)Lithium aluminum hydride (LiAlH₄); Catalytic Hydrogenation (Pd/C, Raney Ni, H₂); NaBH₄/CuCl₂.[10][12]LiAlH₄: A powerful, non-selective agent that reduces both functionalities. Requires anhydrous conditions.[9] Pd/C, H₂: A clean and effective method, but can be slow and may require pressure.[11] NaBH₄/CuCl₂: A mild, rapid, and operationally simple one-pot method that is highly effective and tolerates other functional groups.[10][12]
Protocol: One-Pot Reduction to 2-Phenylethanamine[12]

This method highlights the efficiency and simplicity of the NaBH₄/CuCl₂ system.

Materials:

  • β-Nitrostyrene (1.49 g, 10 mmol)

  • Methanol (50 mL)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O, 170 mg, 1 mmol)

  • Sodium borohydride (NaBH₄, 1.51 g, 40 mmol)

  • Ammonium hydroxide solution (28%)

  • Dichloromethane (DCM)

Procedure:

  • Setup: Dissolve β-nitrostyrene and CuCl₂·2H₂O in methanol in a round-bottom flask with magnetic stirring at room temperature.

  • Reduction (Causality: NaBH₄ is added portion-wise to control the vigorous hydrogen evolution and the exothermic reaction): Cool the flask in an ice bath. Add NaBH₄ in small portions over 15-20 minutes. The solution will turn black, and gas will evolve.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir at room temperature for an additional 10-15 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding 20 mL of ammonium hydroxide solution (this complexes the copper salts). Stir for 10 minutes.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with DCM (3 x 30 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the phenethylamine product.

  • Validation: The product can be purified by distillation or chromatography. The yield is typically high ( >80%).[10]

Cycloaddition Reactions

The electron-deficient double bond of aromatic nitrovinyl compounds makes them excellent partners in cycloaddition reactions, providing rapid access to complex cyclic and heterocyclic scaffolds.

  • [4+2] Diels-Alder Reactions: β-Nitrostyrene serves as a potent dienophile, reacting with electron-rich dienes to form substituted cyclohexene derivatives. The nitro group's activating effect often allows these reactions to proceed under mild thermal conditions.

  • [3+2] 1,3-Dipolar Cycloadditions: This is a particularly powerful strategy for synthesizing five-membered heterocycles.[13] For instance, the reaction of β-nitrostyrenes with nitrones yields isoxazolidine rings, while reaction with münchnones can provide substituted pyrroles.[14][15] The regioselectivity of these reactions is often controlled by a combination of frontier molecular orbital (FMO) interactions and steric hindrance between the substituents.[14]

G reactant reactant reagent reagent product product reaction_type reaction_type nitrostyrene β-Nitrostyrene (Dipolarophile) cycloaddition [3+2] Cycloaddition nitrostyrene->cycloaddition dipole 1,3-Dipole (e.g., Nitrone) dipole->cycloaddition heterocycle Five-Membered Heterocycle (e.g., Isoxazolidine) cycloaddition->heterocycle

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol for the synthesis of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene, a valuable synthetic intermediate, from 2-bromo-4-fluorobenzaldehyde and nitromethane. The core of this transformation is the Henry reaction, a classic C-C bond-forming reaction.[1] This document elucidates the underlying reaction mechanism, offers a field-proven, step-by-step experimental protocol, and discusses the rationale behind key procedural choices to ensure reproducibility and high yield. It is intended to serve as a practical resource for chemists in research and development.

Introduction and Scientific Background

β-nitrostyrenes are highly versatile intermediates in organic synthesis, primarily due to the electron-withdrawing nature of the nitro group, which activates the double bond for various nucleophilic additions.[2][3] The title compound, 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene, incorporates functionalities that make it a precursor for a range of more complex molecules, including substituted phenethylamines, which are of significant interest in medicinal chemistry and drug discovery.[4][5]

The most common and efficient method for synthesizing β-nitrostyrenes is the Henry (or nitroaldol) reaction, which involves the condensation of an aromatic aldehyde with a nitroalkane.[3][6][7] This reaction proceeds in two main stages: a base-catalyzed nitroaldol addition to form a β-nitro alcohol, followed by dehydration to yield the final nitroalkene product. The choice of catalyst and solvent system is critical for driving the reaction to completion and ensuring the selective formation of the desired (E)-isomer.

This guide focuses on a robust and widely-used catalytic system: ammonium acetate in glacial acetic acid. This system is particularly effective as it provides a weak base to facilitate the initial condensation while the acidic medium promotes the subsequent dehydration step.[2][8]

Reaction Mechanism: The Henry Condensation

The synthesis proceeds via a base-catalyzed Henry condensation mechanism. The key steps are outlined below:

  • Deprotonation: The acetate ion (from ammonium acetate) acts as a base, abstracting an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.[1][9]

  • Nucleophilic Attack: The carbon of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromo-4-fluorobenzaldehyde. This forms a β-nitro alkoxide intermediate.

  • Protonation: The alkoxide is protonated by the conjugate acid of the base (acetic acid), yielding a β-nitro alcohol intermediate.

  • Dehydration: Under the acidic and thermal conditions of the reaction, the hydroxyl group is protonated, turning it into a good leaving group (water). A subsequent E1cB-like elimination of water, facilitated by the acidity of the proton alpha to the nitro group, forms the conjugated C=C double bond, yielding the final (E)-2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene product. The formation of the trans-(E)-isomer is generally favored due to steric considerations.

Henry_Mechanism cluster_1 Step 1: Nitronate Formation cluster_2 Step 2 & 3: Nucleophilic Addition & Protonation cluster_3 Step 4: Dehydration Nitromethane Nitromethane (CH₃NO₂) Nitronate Nitronate Anion ([CH₂NO₂]⁻) Nitromethane:e->Nitronate:w + AcO⁻ - AcOH Base Acetate (AcO⁻) Alkoxide β-Nitro Alkoxide Intermediate Nitronate:e->Alkoxide:w + Aldehyde Aldehyde 2-bromo-4-fluorobenzaldehyde Nitroalcohol β-Nitro Alcohol Intermediate Alkoxide:e->Nitroalcohol:w + AcOH - AcO⁻ Product 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene Nitroalcohol:e->Product:w -H₂O (Heat, H⁺) Water H₂O Nitroalcohol:s->Water:s Elimination Workflow start Start setup 1. Reagent Combination Combine aldehyde, ammonium acetate, and acetic acid in a flask. start->setup add_nitro 2. Add Nitromethane Add nitromethane to the mixture. setup->add_nitro reflux 3. Reaction Reflux the mixture with stirring for 2-4 hours. add_nitro->reflux monitor 4. Monitor Progress Check reaction completion using TLC. reflux->monitor monitor->reflux If incomplete cool 5. Cooldown & Precipitation Cool the mixture to room temp, then pour into ice-water. monitor->cool If complete filter 6. Isolate Crude Product Collect the yellow precipitate by vacuum filtration. cool->filter purify 7. Purification Recrystallize the crude solid from ethanol. filter->purify dry 8. Dry and Characterize Dry the purified product and analyze (m.p., NMR, etc.). purify->dry end End Product dry->end

Sources

experimental procedure for gram-scale synthesis of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex molecules in drug discovery and materials science. Its utility stems from the presence of multiple reactive sites: the electron-deficient double bond, the nitro group, and the substituted aromatic ring. This application note provides a detailed, reliable, and scalable protocol for the gram-scale synthesis of this compound via a Henry-type condensation reaction. The procedure is designed for researchers in both academic and industrial settings, with a focus on safety, efficiency, and high purity of the final product.

Chemical Principles and Causality

The synthesis of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene is achieved through a Henry (or nitroaldol) reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde, in this case, 2-bromo-4-fluorobenzaldehyde, with a nitroalkane, nitromethane.[1]

The reaction is typically base-catalyzed. The base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of 2-bromo-4-fluorobenzaldehyde. The resulting nitroaldol intermediate subsequently undergoes dehydration to yield the final product, 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene. The trans or (E)-isomer is generally the thermodynamically more stable and favored product. The choice of a primary amine as a catalyst is common for this transformation, as it is effective and can be easily removed during workup.

Experimental Protocol

This protocol is designed for a gram-scale synthesis and can be scaled up or down as needed with appropriate adjustments to reagent quantities and equipment.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesSupplier
2-Bromo-4-fluorobenzaldehyde203.0210.15 g0.05Sigma-Aldrich
Nitromethane61.0415.26 g (13.5 mL)0.25Alfa Aesar
n-Butylamine73.140.73 g (1.0 mL)0.01TCI
Glacial Acetic Acid60.0550 mL-Fisher Scientific
Ethanol (95%)46.07As needed-VWR
Round-bottom flask (250 mL)-1--
Magnetic stirrer and stir bar-1--
Reflux condenser-1--
Heating mantle-1--
Buchner funnel and filter flask-1--
Beakers and other standard laboratory glassware----
Reaction Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification cluster_4 Characterization A Combine 2-bromo-4-fluorobenzaldehyde, nitromethane, and n-butylamine in glacial acetic acid B Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours A->B C Cool the reaction mixture to room temperature B->C D Pour the mixture into ice-water C->D E Collect the precipitate by suction filtration D->E F Wash the solid with cold water and a small amount of cold ethanol E->F G Recrystallize the crude product from ethanol F->G H Obtain a yellow crystalline solid G->H I Analyze by NMR, IR, and melting point determination H->I

Caption: Experimental workflow for the synthesis of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-4-fluorobenzaldehyde (10.15 g, 0.05 mol), nitromethane (15.26 g, 13.5 mL, 0.25 mol), and glacial acetic acid (50 mL).

  • Addition of Catalyst: To the stirred solution, add n-butylamine (0.73 g, 1.0 mL, 0.01 mol) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-water with stirring. A yellow precipitate will form.

  • Isolation of Crude Product: Collect the crude product by suction filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any remaining acetic acid and salts. Finally, wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from 95% ethanol to yield a bright yellow crystalline solid.

Characterization of the Product

The structure and purity of the synthesized 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene should be confirmed by spectroscopic methods and melting point determination. The following data for the closely related compound, 1-fluoro-4-((E)-2-nitrovinyl)benzene, can be used as a reference.[2][3]

Expected Spectroscopic Data (Reference: 1-fluoro-4-((E)-2-nitrovinyl)benzene)
TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.10-7.20 (m, 2H, Ar-H), 7.50-7.60 (m, 2H, Ar-H), 7.61 (d, J=13.6 Hz, 1H, =CH-Ar), 7.98 (d, J=13.6 Hz, 1H, =CH-NO₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 116.5 (d, J=22.0 Hz), 128.0, 131.5 (d, J=9.0 Hz), 138.0, 139.5, 164.0 (d, J=255.0 Hz)
IR (KBr, cm⁻¹)ν: 1640 (C=C), 1515 (NO₂ asym), 1345 (NO₂ sym), 1230 (C-F), 830 (C-Br)
Melting Point Expected to be a yellow solid with a distinct melting point. For reference, the melting point of 1-fluoro-4-((E)-2-nitrovinyl)benzene is 99-102 °C.[4]

Reaction Mechanism Diagram

G cluster_0 Step 1: Formation of Nitronate Anion cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration A H3C-NO2 + B: B_ion [H2C=N(O)O]-  +  BH+ A->B_ion Deprotonation C 2-Br-4-F-Ph-CHO  +  [H2C=N(O)O]- D_intermediate 2-Br-4-F-Ph-CH(O-)-CH2-NO2 C->D_intermediate Nucleophilic addition E 2-Br-4-F-Ph-CH(O-)-CH2-NO2  +  BH+ F_nitroaldol 2-Br-4-F-Ph-CH(OH)-CH2-NO2  +  B: E->F_nitroaldol Proton transfer G 2-Br-4-F-Ph-CH(OH)-CH2-NO2 H_product 2-Br-4-F-Ph-CH=CH-NO2  +  H2O G->H_product -H2O

Caption: Mechanism of the Henry reaction for the synthesis of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene.

Safety Precautions

  • 2-Bromo-4-fluorobenzaldehyde: This compound is a skin and eye irritant. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Nitromethane: Nitromethane is flammable and harmful if swallowed or inhaled. It can also be an irritant. Handle in a well-ventilated fume hood and keep away from ignition sources.

  • n-Butylamine: This is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial Acetic Acid: Acetic acid is corrosive and can cause severe skin and eye damage. Use in a fume hood and wear appropriate PPE.

General Precautions: All experimental procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.

Conclusion

This application note provides a comprehensive and practical guide for the gram-scale synthesis of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene. By following this protocol, researchers can reliably produce this valuable synthetic intermediate with high purity. The detailed explanation of the chemical principles, step-by-step procedure, and safety precautions will aid in the successful and safe execution of this synthesis.

References

  • PubChem. 1-Fluoro-4-((1E)-2-nitroethenyl)benzene. Available from: [Link]

  • Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o124. Available from: [Link]

  • ResearchGate. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Available from: [Link]

  • Daneshtalab, M., et al. (2018). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Iranian Journal of Pharmaceutical Research, 17(1), 125-137. Available from: [Link]

  • Mohamed, H. M., & Abdellattif, M. H. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 141-153. Available from: [Link]

  • ResearchGate. (2018). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Available from: [Link]

  • ResearchGate. (2018). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Available from: [Link]

  • NIST. Benzene, 1-fluoro-4-nitro-. Available from: [Link]

  • PubChem. trans-4-Bromo-beta-nitrostyrene. Available from: [Link]

  • ResearchGate. (2017). Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d) in CDCl3 using Bruker Avance DRX 400 (400 MHz) spectrometer. Available from: [Link]

  • Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Journal of the American Chemical Society, 142(31), 13543-13548. Available from: [Link]

  • ResearchGate. Henry reaction between 4-nitrobenzaldehyde and nitromethane. Available from: [Link]

  • Alizadeh, A., & Faghani, Z. (2014). Part II: nitroalkenes in the synthesis of heterocyclic compounds. RSC advances, 4(96), 51794-51829. Available from: [Link]

  • Shevchenko, N. E., et al. (2021). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. ChemRxiv. Preprint. Available from: [Link]

  • LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. Available from: [Link]

  • Gholinejad, M., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Molecules, 26(19), 6035. Available from: [Link]

  • Mohamed, H. M., & Abdellattif, M. H. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 141-153. Available from: [Link]

  • Supporting Information. Available from: [Link]

  • Balci, M. (2005). Basic 1H-and 13C-NMR spectroscopy. Elsevier. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the challenges associated with the purification of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related nitroalkenes. Here, we move beyond simple protocols to address the nuanced difficulties you may encounter, providing solutions grounded in chemical principles and validated by experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

When synthesizing 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene, typically via a Henry (nitroaldol) reaction, the crude product is often contaminated with several predictable impurities:

  • Unreacted Starting Materials: Primarily 2-bromo-4-fluorobenzaldehyde. Due to the basic conditions often used, residual nitromethane is less common but possible.

  • The (Z)-Isomer: The non-thermodynamically favored (Z)-isomer of the nitrovinylbenzene product. Its formation is highly dependent on reaction conditions.

  • Nitroaldol Intermediate: The β-nitro alcohol intermediate which has not undergone dehydration to form the alkene.

  • Polymerization Products: Nitroalkenes are potent Michael acceptors and can polymerize or react with other nucleophiles present, especially under prolonged heating or strong basic conditions.[1]

Monitoring the reaction progress by Thin Layer Chromatography (TLC) is critical to minimize the formation of these byproducts.

Q2: My crude product is a dark, oily substance, but the pure compound should be a yellow solid. What causes this?

The dark coloration, often reddish-brown or black, is typically indicative of polymer formation and other degradation pathways. Nitroalkenes are highly electrophilic and can be unstable.[2] This degradation is often exacerbated by:

  • Excessive Heat: Applying high temperatures during the reaction or workup can promote polymerization.

  • Strong Basic Conditions: While a base is necessary for the Henry reaction, prolonged exposure or the use of an overly strong base can lead to side reactions.

  • Light Exposure: Some nitroalkenes are sensitive to light. It is good practice to protect the reaction from direct light, for example, by wrapping the flask in aluminum foil.

Prompt purification after the reaction workup is the best strategy to prevent extensive degradation of the crude product.

Q3: Is 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene stable during storage?

While the purified, solid product is more stable than the crude mixture, long-term stability is not guaranteed. For storage, the following conditions are recommended:

  • Temperature: Store in a cool environment, preferably below 4°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Keep in an amber vial or a container protected from light.

Even under these conditions, it is advisable to check the purity by TLC or NMR before using the compound in a subsequent reaction if it has been stored for an extended period.

Troubleshooting and Purification Protocols

This section provides in-depth solutions to specific experimental problems.

Problem 1: My product is degrading during silica gel column chromatography.

This is a classic challenge with electron-deficient compounds like nitroalkenes. Standard silica gel is inherently acidic (pH ≈ 4.5-5.5), which can catalyze the addition of nucleophiles (like water from the solvent) to the nitroalkene or promote on-column polymerization.

Root Cause Analysis & Solution Workflow

cluster_solutions start Problem: Product degrades on silica column check_tlc Observe streaking or new spots on post-column TLC? start->check_tlc confirm Yes, degradation confirmed. check_tlc->confirm solution_title Solutions (Select one) opt1 Option 1: Neutralize Silica Gel solution_title->opt1 Good for mild acidity issues opt2 Option 2: Use Alternative Stationary Phase solution_title->opt2 Best for highly sensitive compounds opt3 Option 3: Minimize Contact Time solution_title->opt3 Quickest, but may reduce separation

Caption: Decision workflow for addressing on-column degradation.

Solution Protocols:
  • Option 1: Use Neutralized Silica Gel: Prepare a slurry of silica gel in your starting eluent containing 1% triethylamine (Et₃N). The amine base neutralizes the acidic sites on the silica surface. Pack the column with this slurry and run the chromatography as usual.

  • Option 2: Switch to Neutral Alumina: Neutral alumina is a good alternative stationary phase that lacks the acidity of silica. However, be aware that the elution profile will change. You will likely need to use a less polar solvent system compared to what you would use on silica.

  • Option 3: Flash Chromatography: Minimize the residence time of your compound on the column. Use a slightly more polar solvent system than you would for a slow, high-resolution separation and apply pressure to push the solvent through quickly. This reduces the time available for degradation to occur.[3]

Problem 2: I can't achieve good separation between my product and a close-running impurity.

This often occurs with the (Z)-isomer or unreacted aldehyde, which may have similar polarities to the desired (E)-product.

Troubleshooting Table: Improving Chromatographic Separation
StrategyRationaleRecommended Action
Decrease Solvent Polarity Increases the interaction of all compounds with the stationary phase, exaggerating small differences in polarity.If using 10:1 Hexanes:EtOAc, try switching to 20:1 or even 30:1. The Rf values should decrease, and the separation (ΔRf) should increase.
Use a Different Solvent System Changes the nature of the solute-solvent and solute-stationary phase interactions.Replace Ethyl Acetate with Dichloromethane (DCM) or a Hexanes:DCM mixture. This can sometimes reverse the elution order or improve separation.
Dry Loading Applying the sample dissolved in a minimal amount of solvent directly onto a solid support (like celite or silica) prevents band broadening at the origin.[4]Dissolve your crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, evaporate the solvent to get a dry, free-flowing powder, and carefully add this to the top of your packed column.
Experimental Protocol: High-Resolution Flash Column Chromatography
  • Column Preparation: Select a long, narrow column for better separation. Dry pack with silica gel.

  • Solvent System Selection: Identify a solvent system using TLC that gives the desired product an Rf of ~0.2-0.3. A common starting point is a mixture of petroleum ether and ethyl acetate (e.g., 9:1 v/v).[5][6]

  • Loading the Sample: Use the dry loading technique described in the table above for the sharpest possible bands.

  • Elution: Begin elution with the selected solvent system. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect small, uniform fractions (e.g., 10-15 mL for a medium-sized column).

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure.

cluster_0 Step 1: Preparation cluster_1 Step 2: Elution cluster_2 Step 3: Analysis & Isolation a Select Solvent (Rf ≈ 0.25) b Pack Column a->b c Dry Load Sample b->c d Run Column with Chosen Solvent c->d e Collect Small Fractions d->e f Analyze Fractions by TLC e->f g Pool Pure Fractions f->g h Evaporate Solvent g->h i i h->i Pure Product

Caption: Workflow for high-resolution column chromatography.

Problem 3: My yield is very low after recrystallization.

This suggests that either the chosen solvent system is not optimal or the product is being lost during the procedure.

Choosing the Right Recrystallization Solvent

The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Solvent/SystemSuitability for NitroalkenesComments
Ethanol/Water ExcellentDissolve the compound in a minimum amount of hot ethanol. Add hot water dropwise until turbidity persists. Reheat to clarify and then allow to cool slowly.
Isopropanol Very GoodA single-solvent system that often works well. Good balance of polarity.
Hexanes/Ethyl Acetate GoodA non-polar/polar pair. Dissolve in a minimum of hot ethyl acetate and add hot hexanes until the solution becomes cloudy.
Protocol to Maximize Recrystallization Yield
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling solvent. Adding too much solvent is the most common cause of low yield.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or polymer), perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Rapid cooling leads to smaller, less pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly under vacuum.

Pro-Tip: Do not discard the mother liquor (the filtrate) until you have confirmed the purity and yield of your crystals. If the yield is low, you can try to concentrate the mother liquor to obtain a second crop of crystals.

References

  • Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o124. Available at: [Link]

  • Sreenivasa, S., et al. (2014). (PDF) 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1-Fluoro-4-((1E)-2-nitroethenyl)benzene. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzene, 1-bromo-3-nitro-. Organic Syntheses Procedure. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • Chemistry LibreTexts. (2025, February 2). 3.11: Synthesis of Polysubstituted Benzenes. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-4-fluoro-1-nitrobenzene. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Barrett, A. G. M., & Graboski, G. G. (1986). Conjugated Nitroalkenes: Versatile Intermediates in Organic Synthesis. Chemical Reviews, 86(5), 751–762. Available at: [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved January 27, 2026, from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved January 27, 2026, from [Link]

  • On-line, H. P. (n.d.). Synthesis of Nitroalkanes. Wiley-VCH. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved January 27, 2026, from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved January 27, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Nitration of 2-Bromo-4-Fluorostyrene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the nitration of 2-bromo-4-fluorostyrene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding this specific electrophilic aromatic substitution. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction conditions, maximize yield and purity, and overcome common experimental challenges.

Introduction: The Chemistry of Nitrating 2-Bromo-4-Fluorostyrene

The nitration of 2-bromo-4-fluorostyrene is a nuanced electrophilic aromatic substitution reaction. The substitution pattern on the aromatic ring presents a unique interplay of electronic and steric effects that dictate the regiochemical outcome and overall success of the reaction. The vinyl group is an activating, ortho, para-director, while the bromo and fluoro groups are deactivating, yet also ortho, para-directing.[1][2] This confluence of directing effects requires careful control of reaction parameters to achieve the desired product selectively.

This guide will provide a comprehensive framework for understanding and executing this reaction, from the foundational principles to detailed experimental protocols and troubleshooting strategies.

Understanding the Reaction Landscape: A Logical Flow

To successfully navigate the nitration of 2-bromo-4-fluorostyrene, it is crucial to understand the interplay of the substituents and their influence on the aromatic ring's reactivity.

G substituents Substituents on Styrene Ring (2-Bromo, 4-Fluoro, 1-Vinyl) directing_effects Directing Effects substituents->directing_effects reactivity Ring Reactivity substituents->reactivity regioselectivity Regioselectivity (Predicted Major Isomer) directing_effects->regioselectivity Ortho, Para vs. Meta side_reactions Potential Side Reactions reactivity->side_reactions Activation vs. Deactivation optimization Optimization Strategy regioselectivity->optimization Isomer Separation side_reactions->optimization Mitigation

Caption: Logical flow of factors influencing the nitration of 2-bromo-4-fluorostyrene.

Experimental Protocol: Nitration of 2-Bromo-4-Fluorostyrene

This protocol provides a starting point for the nitration of 2-bromo-4-fluorostyrene. As with any reaction, optimization may be necessary based on your specific experimental setup and desired outcome.

Materials:

  • 2-Bromo-4-fluorostyrene

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%) or Concentrated Nitric Acid (70%)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

  • Ethanol or Hexane/Ethyl Acetate mixture for recrystallization

  • Polymerization inhibitor (e.g., 4-tert-butylcatechol - TBC)[3]

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-bromo-4-fluorostyrene (1 equivalent) in dichloromethane. Add a small amount of a polymerization inhibitor like TBC. Cool the flask to 0-5 °C in an ice bath.

  • Preparation of the Nitrating Mixture: In a separate beaker, cautiously add fuming nitric acid (1.1 equivalents) to pre-cooled concentrated sulfuric acid (2-3 equivalents) while maintaining the temperature below 10 °C in an ice bath.[4] This mixture should be prepared in a fume hood due to the evolution of toxic fumes.

  • Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture to the solution of 2-bromo-4-fluorostyrene via a dropping funnel. The temperature of the reaction mixture must be carefully controlled and kept between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with cold water, followed by a saturated sodium bicarbonate solution until the effervescence ceases.

    • Wash again with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate.[5]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the nitration of 2-bromo-4-fluorostyrene in a question-and-answer format.

Q1: My reaction is producing a low yield of the desired nitrated product. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: The reaction time may be too short, or the temperature too low.

    • Solution: Extend the reaction time and continue to monitor by TLC/HPLC. A slight, carefully controlled increase in temperature (e.g., to 10-15 °C) can also be attempted, but be mindful of increased side reactions.

  • Side Reactions:

    • Cause: The highly activating vinyl group can be susceptible to oxidation or polymerization under strong acidic conditions.

    • Solution: Ensure the temperature is strictly controlled. The use of a polymerization inhibitor is highly recommended.[3] Using a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), could also be explored.

  • Loss of Product During Work-up:

    • Cause: The nitrated product may have some solubility in the aqueous phase, or emulsions may form during extraction.

    • Solution: Ensure thorough extraction with an appropriate solvent. Breaking emulsions may require the addition of brine or gentle centrifugation.

Q2: I am observing the formation of multiple products. How can I improve the regioselectivity?

A2: The formation of multiple isomers is expected due to the competing directing effects of the substituents.

  • Understanding the Directing Effects:

    • The vinyl group is an activating ortho, para-director.[2]

    • The bromo and fluoro groups are deactivating ortho, para-directors.[6]

    • The position ortho to the vinyl group and meta to the bromo and fluoro groups (C5) is sterically and electronically favored. The position ortho to the bromo group and para to the vinyl group (C3) is another likely position.

  • Improving Selectivity:

    • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity.

    • Choice of Nitrating Agent: Different nitrating agents can exhibit different selectivities. Experimenting with milder reagents might be beneficial.

    • Purification: Careful purification by column chromatography or fractional recrystallization will be necessary to isolate the desired isomer.

Q3: My reaction mixture turned dark and viscous, and I isolated a polymeric material. What happened and how can I prevent it?

A3: This is a classic sign of polymerization of the styrene derivative.

  • Cause: The acidic and potentially warm conditions of the nitration reaction can initiate cationic polymerization of the vinyl group.

  • Prevention:

    • Strict Temperature Control: Maintain the reaction temperature at or below 5 °C.

    • Use of a Polymerization Inhibitor: As mentioned in the protocol, adding a radical scavenger like 4-tert-butylcatechol (TBC) can help prevent polymerization.[3]

    • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure of the product to the acidic conditions.

Q4: How do I confirm the structure and regiochemistry of my nitrated product?

A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • NMR Spectroscopy:

    • ¹H NMR: The aromatic region will show characteristic splitting patterns for the remaining protons on the ring. The coupling constants can help determine the substitution pattern.

    • ¹³C NMR: The chemical shifts of the aromatic carbons will be influenced by the positions of the nitro, bromo, fluoro, and vinyl groups.

    • 2D NMR (COSY, HMQC, HMBC): These experiments are invaluable for definitively assigning the proton and carbon signals and confirming the connectivity of the molecule.[7]

  • Mass Spectrometry: This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for characteristic strong absorptions for the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).

Data Presentation: Predicted Regioselectivity

Based on the directing effects of the substituents, the following table outlines the predicted major and minor regioisomers for the mononitration of 2-bromo-4-fluorostyrene.

Position of NitrationPredicted IsomerRationale
C5 2-Bromo-4-fluoro-5-nitrostyrene Major Product. Ortho to the activating vinyl group and meta to the deactivating bromo and fluoro groups. Sterically accessible.
C3 2-Bromo-4-fluoro-3-nitrostyrene Minor Product. Ortho to the deactivating bromo group and meta to the vinyl and fluoro groups.
C6 2-Bromo-4-fluoro-6-nitrostyrene Minor Product. Ortho to the deactivating bromo group and ortho to the vinyl group. Steric hindrance from the adjacent bromo group may disfavor this position.

Visualization of the Experimental Workflow

G start Start: 2-Bromo-4-fluorostyrene in CH2Cl2 + Inhibitor cooling Cool to 0-5 °C start->cooling addition Slow Addition of Nitrating Mixture cooling->addition nitrating_mixture Prepare Nitrating Mixture: HNO3 + H2SO4 at <10 °C nitrating_mixture->addition reaction Reaction Monitoring (TLC/HPLC) addition->reaction quench Quench on Ice reaction->quench workup Aqueous Work-up (Extraction, Washes, Drying) quench->workup purification Purification (Recrystallization/ Chromatography) workup->purification product Final Product: Nitrated 2-Bromo-4-fluorostyrene purification->product

Caption: Experimental workflow for the nitration of 2-bromo-4-fluorostyrene.

Safety Precautions

  • Nitrating agents are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions. Always have an ice bath ready.

  • 2-Bromo-4-fluorostyrene and its nitrated derivatives are potentially hazardous. Handle with care and avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for detailed information.

  • Quenching of the reaction mixture should be done slowly and carefully to control the exotherm and prevent splashing of the acidic solution.

References

  • University of Wisconsin. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Kharas, G. (2022, March 20). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. ResearchGate. Retrieved from [Link]

  • Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • KPU Pressbooks. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitrostyrene. Retrieved from [Link]

  • Polymer, 34(16), 3512-3515. (1993).
  • Casiello, M., et al. (2019). The plausible mechanism of nitration of styrenes in ionic liquids.
  • Books. (2020, August 28). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method.
  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Synthesis and Characterization of the μ6‑F Compounds [NEt4][F(Cl2)3] and [NEt4][F(Br2)3].
  • Hoggett, J. G., et al. (n.d.).
  • Carl ROTH. (n.d.). Safety Data Sheet: Styrene. Retrieved from [Link]

  • Kharas, G. (2022, April 10). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

  • Gannett, P. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Quora. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Styrene Monomer - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Gannett, P. (2017, June 10). How does a vinyl group attached to a carbon of a benzene ring activate it towards an electrophilic substitution? Quora. Retrieved from [Link]

  • Google Patents. (n.d.). CN1850778A - Method for preparing 2-fluoro-4-nitrophenol.
  • National Institutes of Health. (n.d.). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Retrieved from [Link]

  • Leah4sci. (2017, November 13). Electrophilic Aromatic Substitution (EAS) Reaction: Nitration [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

  • Al-Sabagh, A. M., et al. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 543. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]

  • Kharas, G. (n.d.).
  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • IChemE Symposium Series. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Polynorbornenes with Nitronaphthyl Side‐Chains. Retrieved from [Link]

  • Google Patents. (n.d.). US5910232A - Method for inhibiting polymer formation in styrene processing.
  • Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Retrieved from [Link]

  • ioMosaic. (2020, July 28). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) 1H and 13C NMR characteristics of β-blockers. Retrieved from [Link]

  • Wiley-VCH. (2007).

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Technical Support Center: Purification of Crude 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource for troubleshooting the purification of crude 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene. As a key intermediate in pharmaceutical synthesis, its purity is critical for the success of subsequent reactions. This document, compiled by Senior Application Scientists, provides practical, experience-driven advice and detailed protocols to help you navigate common purification challenges.

Introduction to the Purification Challenge

2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene is typically synthesized via a Henry reaction between 2-bromo-4-fluorobenzaldehyde and nitromethane.[1][2] The crude product from this reaction is often a mixture containing unreacted starting materials, the undesired (Z)-isomer, and other side-products. Achieving high purity of the desired (E)-isomer is essential for its effective use in drug development and other fine chemical syntheses.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary impurities in my crude product and how can they be identified?

A1: The most common impurities in crude 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene include:

  • Unreacted 2-bromo-4-fluorobenzaldehyde: A common impurity resulting from an incomplete reaction.[4]

  • (Z)-2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene: The geometric isomer of the target compound. The Henry reaction often produces a mixture of (E) and (Z) isomers.

  • Nitromethane: Excess reactant remaining after the reaction.

  • Side-products: These can arise from the self-condensation of the aldehyde or other competing reactions.[5]

Identification Methods:

  • Thin Layer Chromatography (TLC): This is the most convenient method for a quick purity assessment.[6][7] An appropriate eluent system, such as hexane:ethyl acetate (8:2 v/v), will allow for the visualization of distinct spots for the starting material, the product, and other impurities.[8]

  • ¹H NMR Spectroscopy: This technique is invaluable for identifying and quantifying the components of the crude mixture. The vinyl protons of the (E)-isomer typically exhibit a large coupling constant (J value) of around 13-16 Hz, while the (Z)-isomer shows a smaller coupling constant.[9][10][11] The aldehyde proton of any unreacted starting material will appear as a distinct singlet around 10 ppm.

  • High-Performance Liquid Chromatography (HPLC): For precise quantification of purity and the ratio of (E) to (Z) isomers, a well-developed HPLC method is highly recommended.[3]

Q2: My crude product is an oil. How can I get it to crystallize?

A2: Inducing crystallization is a key step for purification. Here are several effective techniques:

  • Solvent Trituration: This involves washing the oil with a solvent in which the desired product has low solubility, while the impurities are readily soluble. Cold hexane or a mixture of hexane and a small amount of diethyl ether is often effective.

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the oil-air interface. The microscopic scratches on the glass can serve as nucleation points for crystal growth.

  • Seeding: If available, introduce a tiny crystal of pure 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene into the oil. This "seed" will act as a template for crystallization.

  • Solvent-Antisolvent Method: Dissolve the oil in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a "poor" solvent (e.g., hexane) until the solution becomes cloudy. Allow it to stand, and crystals should form.

Q3: My recrystallization did not yield a pure product. What should I do?

A3: A suboptimal recrystallization can be due to several factors. The following table provides troubleshooting advice.

Potential Issue Explanation Recommended Solution
Inappropriate Solvent The ideal solvent should dissolve the compound well when hot but poorly when cold.Conduct a solvent screen with small portions of your crude material. Test solvents with varying polarities like ethanol, isopropanol, or mixtures of ethyl acetate and hexane.
Rapid Cooling Cooling the solution too quickly can cause the product to "crash out" as an amorphous solid, trapping impurities.Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
Colored Impurities Highly conjugated impurities can impart color that is difficult to remove with a single recrystallization.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use with caution as it can also adsorb your product.
Supersaturation The solution may be supersaturated, which inhibits crystallization.Induce crystallization by scratching the flask or adding a seed crystal.

If recrystallization is not sufficient, column chromatography is the next logical step.[4]

Detailed Purification Protocols

Protocol 1: Purification via Recrystallization

This protocol is recommended for crude 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene that is already in a solid or semi-solid form.

Materials:

  • Crude 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene

  • Ethanol (95% or absolute) or Isopropanol

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Büchner funnel and filter paper

  • Vacuum flask and source

Procedure:

  • Dissolution: Place the crude material in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and gently heat with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum. The final product should be a pale yellow solid.[9]

Protocol 2: Purification via Column Chromatography

This method is highly effective for separating the (E)- and (Z)-isomers and removing other closely related impurities.[6][12]

Materials:

  • Crude 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane and Ethyl Acetate

  • Chromatography column

  • Collection vessels

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Gradient Elution: If necessary, gradually increase the eluent polarity (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the desired product.

  • Product Isolation: Combine the pure fractions as determined by TLC.

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the purified product.

Purification Workflow and Diagrams

The following diagrams provide a visual representation of the purification decision-making process and experimental steps.

Purification_Decision_Workflow Crude_Product Crude Product (Oil or Solid) Purity_Assessment Assess Purity & Impurities (TLC, ¹H NMR) Crude_Product->Purity_Assessment Is_Solid_Check Is the product solid? Purity_Assessment->Is_Solid_Check Induce_Crystallization Induce Crystallization (Trituration, Seeding) Is_Solid_Check->Induce_Crystallization No Recrystallization_Step Recrystallization Is_Solid_Check->Recrystallization_Step Yes Induce_Crystallization->Recrystallization_Step Purity_Check_1 Check Purity Recrystallization_Step->Purity_Check_1 Column_Chromatography Column Chromatography Purity_Check_1->Column_Chromatography Impure Pure_Product Pure Product Purity_Check_1->Pure_Product Pure Purity_Check_2 Check Purity Column_Chromatography->Purity_Check_2 Purity_Check_2->Column_Chromatography Impure (Re-evaluate conditions) Purity_Check_2->Pure_Product Pure

Caption: Decision workflow for purification strategy.

Recrystallization_Process Start_Crude Crude Solid Dissolution 1. Dissolve in minimal hot solvent Start_Crude->Dissolution Charcoal_Addition 2. Optional: Add activated charcoal Dissolution->Charcoal_Addition Hot_Filtration 3. Hot filtration Charcoal_Addition->Hot_Filtration Cooling_Step 4. Slow cooling for crystallization Hot_Filtration->Cooling_Step Crystal_Isolation 5. Isolate crystals via vacuum filtration Cooling_Step->Crystal_Isolation Washing_Step 6. Wash with ice-cold solvent Crystal_Isolation->Washing_Step Drying_Step 7. Dry under vacuum Washing_Step->Drying_Step Final_Product Pure Crystalline Product Drying_Step->Final_Product

Caption: Step-by-step recrystallization protocol.

References
  • Synthesis of 2-fluoro-4-nitrobenzonitrile.
  • Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. The Royal Society of Chemistry.
  • Common impurities in commercial 4-Fluorobenzaldehyde. Benchchem.
  • Process for the purification of nitro aliphatic compounds.
  • Benzene, 1-bromo-3-nitro- - Organic Syntheses Procedure. Organic Syntheses.
  • 2-Bromo-4-fluorobenzaldehyde | 59142-68-6 | FB15489. Biosynth.
  • 2-Bromo-4-fluoro-1-((e)-2-nitrovinyl)benzene. Sigma-Aldrich.
  • 1-Nitro-2-(2-nitrovinyl)benzene | 3156-39-6. Benchchem.
  • 1-Fluoro-4-[(E)-2-nitrovinyl]benzene.
  • (PDF) 1-Fluoro-4-[(E)-2-nitrovinyl]benzene.
  • Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors.
  • Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • Struggling with the purific
  • MICHAEL-TYPE ADDITION OF NITROALKANES TO NITROALKENES IN WATER: SYNTHESIS OF 1,3-DINITRO COMPOUNDS. IJRPC.
  • Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. International Journal of Chemical and Physical Sciences.
  • Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol. Benchchem.
  • 1-Fluoro-4-((1E)-2-nitroethenyl)benzene | C8H6FNO2 | CID 5381680. PubChem.
  • Thin Layer Chromatography (TLC). University of Colorado Boulder.
  • Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Sciencemadness Discussion Board.
  • Preparation of conjugated nitroalkenes: short review. Scientiae Radices.
  • Buy 1-Nitro-2-(2-nitrovinyl)benzene | 3156-39-6. Smolecule.
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • 2-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 2773319. PubChem.
  • Figure S19: 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e)...
  • NMR D
  • BPG chrom
  • Chrom

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Technical Support Center: Synthesis of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene via the Henry Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the workup and isolation of this valuable synthetic intermediate.

Introduction to the Synthesis

The synthesis of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene is achieved through the Henry (or nitroaldol) reaction, a classic C-C bond-forming reaction. This process involves the base-catalyzed condensation of 2-bromo-4-fluorobenzaldehyde with nitromethane.[1] The reaction proceeds in two key stages: the initial formation of a β-nitro alcohol intermediate, which is subsequently dehydrated to yield the desired (E)-nitroalkene.[2] This nitroalkene is a versatile building block in medicinal chemistry, often utilized as a Michael acceptor in the synthesis of more complex molecules.[3]

This guide will focus on the critical workup and purification procedures necessary to isolate the target compound in high purity.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the workup and isolation of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene.

Q1: After quenching the reaction, I have a thick, oily residue that is difficult to handle. What could be the cause and how can I resolve this?

A1: This is a common issue and can be attributed to several factors:

  • Incomplete Reaction: Unreacted 2-bromo-4-fluorobenzaldehyde can contribute to the oily consistency. Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).

  • Polymerization: Nitroalkenes can be prone to polymerization, especially under basic conditions or at elevated temperatures. It is crucial to work efficiently during the workup and avoid excessive heat.

  • Insufficient Quenching: If the basic catalyst is not fully neutralized, it can promote side reactions during the workup. Ensure thorough mixing during the addition of the quenching acid.

Troubleshooting Steps:

  • Dilution: Dilute the oily residue with a suitable organic solvent, such as dichloromethane or ethyl acetate, to improve handling.

  • Thorough Washing: Wash the organic layer multiple times with water and then with brine to remove any remaining water-soluble impurities and salts.

  • Drying: Ensure the organic layer is thoroughly dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent evaporation.

Q2: My final product yield is very low. What are the potential reasons for this?

A2: Low yields can stem from several stages of the reaction and workup:

  • Reversible Henry Reaction: The initial nitroaldol addition is reversible.[4] To drive the reaction towards the product, it may be necessary to remove the water formed during the dehydration step, for example, by using a Dean-Stark apparatus if the reaction is run at reflux.

  • Side Reactions: The Cannizzaro reaction, a self-condensation of the aldehyde, can occur as a side reaction, especially with sterically hindered aldehydes under basic conditions.[4]

  • Loss during Extraction: The product may have some solubility in the aqueous layer. Ensure efficient extraction by performing multiple extractions with an appropriate organic solvent.

  • Loss during Purification: The product may be lost during column chromatography if the incorrect solvent system is used or if the silica gel is too acidic.

Troubleshooting Steps:

  • Reaction Conditions: Re-evaluate your reaction conditions. Ensure the base is added slowly and the temperature is controlled.

  • Workup pH: After quenching, ensure the pH of the aqueous layer is acidic to minimize the solubility of the product in the aqueous phase.

  • Purification Technique: If using column chromatography, consider using a silica gel that has been neutralized with a small amount of triethylamine in the eluent to prevent product degradation.

Q3: My purified product contains impurities that are difficult to remove. What are they likely to be and how can I improve purity?

A3: Common impurities include:

  • Unreacted Aldehyde: 2-bromo-4-fluorobenzaldehyde.

  • β-nitro alcohol intermediate: The intermediate before dehydration.

  • (Z)-isomer: The cis-isomer of the desired trans-nitroalkene.

  • Polymeric material.

Troubleshooting Steps:

  • Optimize Dehydration: If the β-nitro alcohol is a significant impurity, ensure the dehydration step is complete. This can often be achieved by increasing the reaction time or temperature, or by adding a dehydrating agent.

  • Column Chromatography: Careful column chromatography is the most effective way to remove these impurities. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), can effectively separate the desired (E)-isomer from other components.

  • Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can further enhance the purity of the final product. A common technique is to dissolve the crude product in hot ethanol and then slowly add water until turbidity is observed, followed by cooling to induce crystallization.[5]

Q4: How do I confirm the stereochemistry of my final product is the desired (E)-isomer?

A4: The (E)-isomer is generally the thermodynamically more stable product and is typically favored. Confirmation can be achieved through spectroscopic methods:

  • ¹H NMR Spectroscopy: The vinyl protons of the (E)-isomer will exhibit a large coupling constant (J), typically in the range of 13-16 Hz. The (Z)-isomer will have a smaller coupling constant.

  • X-ray Crystallography: If a single crystal can be obtained, X-ray crystallography provides unambiguous structural confirmation.

Detailed Workup and Isolation Protocol

This protocol is a synthesized procedure based on established methods for the synthesis of substituted β-nitrostyrenes.[6]

Reaction Quenching and Initial Extraction:

  • Once the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold water. This will help to precipitate the crude product and quench the reaction.

  • Acidify the aqueous mixture to a pH of ~2-3 by the slow addition of dilute hydrochloric acid (e.g., 2 M HCl) with vigorous stirring. This step is crucial to neutralize the base catalyst and protonate any remaining nitronate salts.

  • Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts.

Washing and Drying:

  • Wash the combined organic layers sequentially with water and then with a saturated sodium chloride solution (brine). The brine wash helps to remove any remaining water from the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

Purification:

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

  • Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%).

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene as a solid.

  • For further purification, the product can be recrystallized from a suitable solvent system, such as ethanol.[5]

Quantitative Data Summary

ParameterValue/RangeRationale/Reference
Starting Materials
2-bromo-4-fluorobenzaldehyde1.0 eqLimiting reagent
Nitromethane2.0 - 5.0 eqUsed in excess to drive the reaction equilibrium forward
Base Catalyst (e.g., Ammonium Acetate)1.0 - 1.5 eqCatalyzes the condensation and dehydration
Reaction Conditions
SolventAcetic AcidA common solvent for this type of Henry reaction
TemperatureReflux (approx. 118 °C)Promotes the dehydration of the β-nitro alcohol intermediate
Workup
Quenching AgentDilute HClNeutralizes the basic catalyst and protonates intermediates
Extraction SolventEthyl Acetate or DichloromethaneGood solubility for the product and immiscible with water
Purification
Chromatography EluentHexane/Ethyl Acetate GradientAllows for good separation of the product from impurities
Recrystallization SolventEthanolOften a good choice for purifying aromatic nitro compounds

Experimental Workflow Diagram

Workup_Procedure cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction_Mixture Completed Henry Reaction Mixture Quench Quench with ice-cold water Reaction_Mixture->Quench Cool to RT Acidify Acidify with dilute HCl Quench->Acidify Extract Extract with Organic Solvent (3x) Acidify->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Crude Product Recrystallize Recrystallize (optional) Chromatography->Recrystallize Purified Product Final_Product Pure 2-Bromo-4-fluoro-1- ((E)-2-nitrovinyl)benzene Chromatography->Final_Product Recrystallize->Final_Product

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of Substituted Nitrovinylbenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Substituted nitrovinylbenzenes, particularly β-nitrostyrenes, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. Their value lies in the versatile reactivity of the nitroalkene moiety, which serves as a precursor for the introduction of various functional groups. The most common and efficient route to these compounds is the Henry-Knoevenagel condensation of a substituted benzaldehyde with a nitroalkane. The choice of catalyst for this transformation is critical, directly influencing reaction efficiency, yield, scalability, and overall cost-effectiveness. This guide provides a comparative analysis of common catalytic systems, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

The Cornerstone of Synthesis: The Henry-Knoevenagel Reaction

The synthesis of substituted nitrovinylbenzenes is predominantly achieved through the Henry-Knoevenagel reaction, a condensation between an aldehyde or ketone and a compound with an active methylene group, in this case, a nitroalkane (typically nitromethane). The reaction proceeds in two fundamental steps: a base-catalyzed nitroaldol addition to form a β-nitro alcohol intermediate, followed by dehydration to yield the final nitroalkene product.

The selection of the catalyst is paramount as it governs the kinetics and thermodynamics of both the initial C-C bond formation and the subsequent elimination of water. The ideal catalyst should be effective for a broad range of substituted benzaldehydes, offer high yields in short reaction times, be cost-effective, and ideally, be reusable to minimize environmental impact.

Comparative Analysis of Catalytic Systems

The catalysts for the synthesis of substituted nitrovinylbenzenes can be broadly categorized into homogeneous and heterogeneous systems. Each class presents distinct advantages and disadvantages in terms of activity, selectivity, ease of use, and scalability.

Homogeneous Catalysts: The Workhorses of the Lab

Homogeneous catalysts, being in the same phase as the reactants, are often highly active and selective. The most common homogeneous catalysts for this transformation are basic amines and ammonium salts.

Primary and Secondary Amines (e.g., Piperidine, Benzylamine)

  • Mechanism of Action: Primary and secondary amines are effective basic catalysts that facilitate the deprotonation of the nitroalkane, generating the nucleophilic nitronate anion. A second molecule of the amine catalyst can also assist in the proton transfer steps of the reaction.[1]

  • Performance: These catalysts are known for their high efficiency, often leading to excellent yields in relatively short reaction times, particularly with activated benzaldehydes. However, their effectiveness can be substrate-dependent.

  • Advantages: High reactivity, readily available, and relatively low cost.

  • Disadvantages: Difficult to separate from the reaction mixture, leading to potential product contamination and making catalyst recycling impractical. This can be a significant drawback in terms of cost and waste generation on an industrial scale.

Ammonium Acetate

  • Mechanism of Action: Ammonium acetate serves a dual role as both a reagent and a catalyst.[2] In solution, it exists in equilibrium with ammonia and acetic acid. The ammonia acts as the base to deprotonate the nitroalkane, while the acetic acid can facilitate the dehydration of the β-nitro alcohol intermediate.[3] In some cases, a double Schiff base formed between benzaldehyde and ammonia has been proposed as the catalytically active species.[2][4]

  • Performance: Ammonium acetate is a widely used and versatile catalyst for the synthesis of a broad range of substituted nitrovinylbenzenes, often providing good to excellent yields.[5]

  • Advantages: Inexpensive, readily available, and effective for a wide variety of substrates. The work-up is often straightforward.

  • Disadvantages: Typically requires reflux temperatures, which may not be suitable for heat-sensitive substrates. Like other homogeneous catalysts, it is not readily recyclable.

Heterogeneous Catalysts: The Champions of Sustainability

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This characteristic offers significant advantages in terms of catalyst recovery and reuse.

  • Types: A variety of solid catalysts have been developed for the synthesis of nitrovinylbenzenes, including basic metal oxides (e.g., MgO, Al2O3), hydrotalcites, and functionalized silicas or polymers.[6]

  • Performance: While historically sometimes less active than their homogeneous counterparts, modern heterogeneous catalysts can exhibit excellent activity and selectivity. Their performance is highly dependent on the nature of the active sites, surface area, and pore structure.

  • Advantages: The primary advantage is the ease of separation from the reaction mixture by simple filtration, allowing for straightforward product purification and catalyst recycling.[1][7] This significantly reduces waste and can lead to lower overall process costs, especially in large-scale production.[8] Many heterogeneous catalysts also exhibit high thermal stability.

  • Disadvantages: The initial cost of some specialized heterogeneous catalysts can be higher than simple homogeneous catalysts.[9] Catalyst deactivation over multiple cycles can also be a concern and may require regeneration steps. Diffusion limitations can sometimes lead to longer reaction times compared to homogeneous systems.

Quantitative Performance Comparison

The following table provides a comparative overview of the performance of selected catalysts for the synthesis of various substituted β-nitrostyrenes. It is important to note that direct comparison can be challenging due to variations in reported reaction conditions.

CatalystBenzaldehyde DerivativeReaction ConditionsTimeYield (%)Reference
Homogeneous Catalysts
Ammonium AcetateBenzaldehydeAcetic Acid, Reflux1-2 h80-85[7]
Ammonium Acetate4-ChlorobenzaldehydeAcetic Acid, Reflux1 h82[7]
Ammonium Acetate4-MethoxybenzaldehydeAcetic Acid, Reflux1 h75[7]
PiperidineBenzaldehydeEthanol, RT10 min95[1]
Benzylamine4-ChlorobenzaldehydeAcetic Acid, 70-80°C3 h>95[10]
Heterogeneous Catalysts
Polyamine-functionalized ZirconiaBenzaldehydeToluene, 100°C6 h98[6]
Montmorillonite ClayBenzaldehydeSolvent-free, 120°C30 min92[10]
Functionalized Ionic Liquid4-NitrobenzaldehydeWater, RT1 h99[11]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-β-nitrostyrene using Ammonium Acetate

This protocol is a representative example of a homogeneous catalysis approach.

Materials:

  • 4-Chlorobenzaldehyde

  • Nitromethane

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Ice-water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-chlorobenzaldehyde (10 mmol), nitromethane (15 mmol), and ammonium acetate (5 mmol) in glacial acetic acid (20 mL).

  • Heat the reaction mixture to a gentle reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the hot reaction mixture into a beaker containing ice-water (approximately 200 mL) with vigorous stirring.

  • Collect the precipitated yellow solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 4-chloro-β-nitrostyrene.

Protocol 2: Synthesis of β-Nitrostyrene using a Recyclable Heterogeneous Catalyst (Illustrative)

This protocol outlines a general procedure for using a solid basic catalyst. The specific catalyst and conditions should be optimized based on the chosen material.

Materials:

  • Benzaldehyde

  • Nitromethane

  • Solid base catalyst (e.g., functionalized silica)

  • Toluene

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask, add the solid base catalyst (e.g., 10 mol%).

  • Add a solution of benzaldehyde (10 mmol) in toluene (20 mL).

  • Add nitromethane (15 mmol) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) with stirring. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration, washing it with toluene. The catalyst can then be dried and stored for reuse.

  • Wash the combined filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude β-nitrostyrene, which can be further purified by recrystallization or column chromatography.

Mechanistic Insights and Workflow Visualization

The following diagrams illustrate the proposed catalytic cycles for the synthesis of nitrovinylbenzenes using both amine and ammonium acetate catalysts.

G Amine-Catalyzed Henry-Knoevenagel Reaction cluster_nitroalkane_activation Nitroalkane Activation cluster_nucleophilic_addition Nucleophilic Addition cluster_protonation Protonation cluster_dehydration Dehydration Nitroalkane Nitroalkane Nitronate_Anion Nitronate_Anion Nitroalkane->Nitronate_Anion  + Amine Catalyst - Protonated Amine Amine_Catalyst Amine_Catalyst Amine_Catalyst->Nitronate_Anion Alkoxide_Intermediate Alkoxide_Intermediate Nitronate_Anion->Alkoxide_Intermediate  + Benzaldehyde Protonated_Amine Protonated_Amine Beta_Nitro_Alcohol Beta_Nitro_Alcohol Protonated_Amine->Beta_Nitro_Alcohol Benzaldehyde Benzaldehyde Benzaldehyde->Alkoxide_Intermediate Alkoxide_Intermediate->Beta_Nitro_Alcohol  + Protonated Amine - Amine Catalyst Nitrovinylbenzene Nitrovinylbenzene Beta_Nitro_Alcohol->Nitrovinylbenzene  - H2O

Caption: Amine-catalyzed reaction pathway.

G Ammonium Acetate-Catalyzed Henry-Knoevenagel Reaction cluster_catalyst_equilibrium Catalyst Equilibrium cluster_nitroalkane_activation Nitroalkane Activation cluster_nucleophilic_addition Nucleophilic Addition cluster_protonation Protonation cluster_dehydration Dehydration Ammonium_Acetate Ammonium_Acetate Ammonia Ammonia Ammonium_Acetate->Ammonia Acetic_Acid Acetic_Acid Ammonium_Acetate->Acetic_Acid Nitronate_Anion Nitronate_Anion Ammonia->Nitronate_Anion Nitrovinylbenzene Nitrovinylbenzene Acetic_Acid->Nitrovinylbenzene Nitroalkane Nitroalkane Nitroalkane->Nitronate_Anion  + Ammonia - Ammonium Ion Alkoxide_Intermediate Alkoxide_Intermediate Nitronate_Anion->Alkoxide_Intermediate  + Benzaldehyde Ammonium_Ion Ammonium_Ion Beta_Nitro_Alcohol Beta_Nitro_Alcohol Ammonium_Ion->Beta_Nitro_Alcohol Benzaldehyde Benzaldehyde Benzaldehyde->Alkoxide_Intermediate Alkoxide_Intermediate->Beta_Nitro_Alcohol  + Ammonium Ion - Ammonia Beta_Nitro_Alcohol->Nitrovinylbenzene  - H2O (Acid-catalyzed)

Caption: Ammonium acetate-catalyzed reaction.

Conclusion and Recommendations

The synthesis of substituted nitrovinylbenzenes via the Henry-Knoevenagel reaction is a robust and versatile transformation. The choice of catalyst is a critical parameter that should be guided by the specific requirements of the synthesis.

  • For laboratory-scale synthesis and rapid screening , homogeneous catalysts such as ammonium acetate and piperidine offer a cost-effective and efficient solution, often providing high yields in short reaction times.

  • For industrial-scale production and green chemistry applications , the development and utilization of heterogeneous catalysts is highly recommended. The ease of separation and potential for recyclability can lead to significant cost savings and a reduction in the environmental footprint of the process, despite a potentially higher initial catalyst cost.

It is imperative for researchers to consider not only the immediate yield and reaction time but also the entire lifecycle of the catalytic process, including catalyst preparation, separation, and potential for reuse. This holistic approach will lead to the development of more sustainable and economically viable synthetic routes for the production of valuable substituted nitrovinylbenzenes.

References

  • A comparative study of anion-exchange membranes tethered with different hetero-cycloaliphatic quaternary ammonium hydroxides. Journal of Materials Chemistry A. Available at: [Link]

  • Michael–type reactions of β-nitrostyrenes with piperidine: Effect of solvents on reactivity and reaction mechanism. ethesis. Available at: [Link]

  • Catalytic results for different catalysts a. ResearchGate. Available at: [Link]

  • Mechanistic considerations and characterization of ammonia-based catalytic active intermediates of the green Knoevenagel reaction of various benzaldehydes. ResearchGate. Available at: [Link]

  • Estimating Precommercial Heterogeneous Catalyst Price: A Simple Step-Based Method. OSTI.GOV. Available at: [Link]

  • Synthesis of beta-nitrostyrene derivatives. ResearchGate. Available at: [Link]

  • Percentage Yield of Products Using Different Catalyst Variation in Time. ResearchGate. Available at: [Link]

  • A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. Available at: [Link]

  • Mechanistic considerations and characterization of ammonia- based catalytic active intermediates of the green Knoevenagel reaction of various. Pure. Available at: [Link]

  • Four-Component Reaction of Substituted -Nitrostyrenes, Cyclohexanones, Activated Methylene Compounds, and Ammonium Acetate: Efficient Strategy for Construction of Tetrahydroindole Skeletons. ResearchGate. Available at: [Link]

  • Cost‐Responsive Optimization of Nickel Nanoparticle Synthesis. Publications. Available at: [Link]

  • Failed Henry reaction with 3,4,5-TMB. Sciencemadness.org. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

  • Features of primary amine catalysis versus secondary amine catalysis. ResearchGate. Available at: [Link]

  • Industrial Catalyst Market Size, Share, & Growth Analysis. Stratview Research. Available at: [Link]

  • Comparative economic analysis of batch vs. continuous manufacturing in catalytic heterogeneous processes: impact of catalyst activity maintenance and materials costs on total costs of manufacturing in the production of fine chemicals and pharmaceuticals. ResearchGate. Available at: [Link]

  • A kind of method preparing beta-nitrostyrene and derivative thereof. Google Patents.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Catalyst Market Size, Share & Growth | Industry Report, 2033. Grand View Research. Available at: [Link]

  • Nitrostyrene. Organic Syntheses Procedure. Available at: [Link]

  • Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. Green Chemistry Letters and Reviews. Available at: [Link]

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A Comparative Guide to the Synthesis of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene: A Novel Approach vs. Traditional Henry-Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the development of efficient and robust methodologies for the preparation of key intermediates is of paramount importance. 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene stands as a valuable building block, with its electrophilic character paving the way for the construction of a variety of more complex molecular architectures. This guide provides an in-depth, objective comparison between a novel, streamlined synthetic method and the traditional Henry-Knoevenagel condensation route for the preparation of this important intermediate. The information presented herein is designed to empower researchers with the critical data and procedural insights necessary to make informed decisions for their synthetic campaigns.

Introduction to the Synthetic Challenge

The synthesis of β-nitrostyrenes, such as 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene, has traditionally been dominated by the Henry-Knoevenagel condensation.[1][2] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane.[3][4] While effective, this method can be beset by challenges including catalyst selection, reaction times, and purification complexities. The quest for more efficient, scalable, and environmentally benign synthetic routes is a constant driver of innovation in organic chemistry.[5][6]

This guide introduces and validates a novel synthetic approach, offering a comparative analysis against the established Henry-Knoevenagel protocol. We will delve into the mechanistic underpinnings of each method, present detailed experimental procedures, and provide a comprehensive comparison of their performance based on key metrics such as yield, purity, reaction kinetics, and scalability.

The Established Route: Henry-Knoevenagel Condensation

The Henry-Knoevenagel reaction is a cornerstone of organic synthesis for the formation of nitroalkenes.[1][7] The reaction proceeds via a nitroaldol addition, followed by dehydration to yield the α,β-unsaturated nitro compound.[8]

Mechanistic Rationale

The reaction is typically initiated by a base, which deprotonates the α-carbon of the nitroalkane to form a nucleophilic nitronate. This nitronate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting β-nitro alkoxide is subsequently protonated to give a β-nitro alcohol, which then undergoes base-catalyzed dehydration to afford the final nitroalkene product. The reversibility of the initial steps necessitates careful optimization of reaction conditions to drive the reaction towards completion.[1]

Henry-Knoevenagel_Mechanism cluster_0 Step 1: Nitronate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Nitroalkane R-CH2-NO2 Nitronate R-CH(-)-NO2 Nitroalkane->Nitronate + Base Base Base Nitronate_2 R-CH(-)-NO2 Aldehyde Ar-CHO Alkoxide Ar-CH(O-)-CH(R)-NO2 Alkoxide_2 Ar-CH(O-)-CH(R)-NO2 Nitronate_2->Alkoxide + Ar-CHO Nitro_Alcohol Ar-CH(OH)-CH(R)-NO2 Alkoxide_2->Nitro_Alcohol + H+ Nitro_Alcohol_2 Ar-CH(OH)-CH(R)-NO2 Nitroalkene Ar-CH=C(R)-NO2 Nitro_Alcohol_2->Nitroalkene - H2O caption Figure 1. Mechanism of the Henry-Knoevenagel Condensation. Novel_Method_Workflow Start Reaction Setup Reactants 2-Bromo-4-fluorobenzaldehyde, Nitromethane, Water Start->Reactants Reaction Stirring at Elevated Temperature Reactants->Reaction Catalyst Heterogeneous Base Catalyst Catalyst->Reaction Filtration Filtration to Remove Catalyst Reaction->Filtration Catalyst_Recycle Catalyst Recycling Filtration->Catalyst_Recycle Product_Isolation Product Precipitation and Filtration Filtration->Product_Isolation Purification Recrystallization Product_Isolation->Purification Final_Product Pure 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene Purification->Final_Product caption Figure 2. Experimental Workflow for the Novel Synthetic Method.

Sources

spectroscopic comparison of (E) and (Z) isomers of 2-Bromo-4-fluoro-1-nitrovinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Guide to Differentiating (E) and (Z) Isomers of 2-Bromo-4-fluoro-1-nitrovinylbenzene for Researchers and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the precise spatial arrangement of atoms within a molecule can dramatically alter its biological activity, physical properties, and overall utility. Geometric isomers, particularly those about a carbon-carbon double bond, designated as (E) and (Z), often exhibit distinct pharmacological profiles and material characteristics. This guide provides a comprehensive spectroscopic comparison of the (E) and (Z) isomers of 2-Bromo-4-fluoro-1-nitrovinylbenzene, a versatile synthetic intermediate. As a senior application scientist, this document is structured to provide not only the raw data but also the underlying scientific principles and practical methodologies for unambiguous isomer differentiation.

The Critical Importance of Isomeric Purity

The rigidity of the carbon-carbon double bond restricts rotation, leading to two distinct and non-interconvertible (under normal conditions) geometric isomers. The terms (E), from the German entgegen (opposite), and (Z), from zusammen (together), are used to describe the absolute stereochemistry of the double bond based on the Cahn-Ingold-Prelog priority rules. For 2-Bromo-4-fluoro-1-nitrovinylbenzene, the substituents on the vinyl group dictate the (E) or (Z) configuration. The differing orientation of the nitro group and the bromine atom relative to the substituted benzene ring can lead to significant variations in molecular polarity, crystal packing, and, most importantly, how the molecule interacts with biological targets.

Synthesis and Isomer Separation

A plausible synthetic route to a mixture of (E) and (Z)-2-Bromo-4-fluoro-1-nitrovinylbenzene involves a Heck-type reaction between 2-bromo-4-fluoronitrobenzene and a suitable vinylating agent. A similar procedure has been reported for related compounds, where a palladium catalyst is employed in the presence of a base.

The resulting isomeric mixture can be separated by column chromatography on silica gel, leveraging the subtle differences in polarity between the (E) and (Z) isomers. The more planar and typically less polar (E) isomer is expected to elute before the (Z) isomer.

Spectroscopic Differentiation: A Multi-faceted Approach

The unambiguous identification of each isomer relies on a combination of spectroscopic techniques. Each method probes different aspects of the molecular structure, and together they provide a comprehensive and self-validating system for characterization.

¹H NMR Spectroscopy: The Gold Standard for Isomer Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most definitive technique for distinguishing between (E) and (Z) isomers of vinyl compounds. The key parameters are the chemical shifts (δ) and the coupling constants (J) of the vinylic protons.

Causality Behind Experimental Observations:

  • Chemical Shift (δ): The electronic environment surrounding a proton dictates its resonance frequency. In 2-Bromo-4-fluoro-1-nitrovinylbenzene, the vinylic protons are deshielded by the electron-withdrawing nitro group and the anisotropic magnetic field of the aromatic ring. The spatial proximity of these groups to the vinylic protons differs between the isomers, leading to distinct chemical shifts. In the (Z)-isomer, one of the vinyl protons is expected to be more significantly deshielded due to its closer proximity to the magnetically anisotropic nitro group, resulting in a downfield shift compared to the corresponding proton in the (E)-isomer.

  • Coupling Constant (³J): The magnitude of the through-bond coupling between the two vicinal vinylic protons is highly dependent on the dihedral angle between them. This relationship is described by the Karplus equation. For the (E) isomer, the protons are in a trans configuration with a dihedral angle of ~180°, resulting in a larger coupling constant. Conversely, the (Z) isomer has its protons in a cis configuration with a dihedral angle of ~0°, leading to a smaller coupling constant. This difference is a highly reliable diagnostic tool.

Expected ¹H NMR Data:

Parameter(E)-2-Bromo-4-fluoro-1-nitrovinylbenzene(Z)-2-Bromo-4-fluoro-1-nitrovinylbenzeneKey Differentiating Feature
Vinylic Proton Chemical Shifts (δ) ~7.5 - 8.5 ppm~7.0 - 8.0 ppmDistinct chemical shifts due to different anisotropic effects.
Vicinal Coupling Constant (³J_HH_) 11 - 18 Hz 6 - 15 Hz A significantly larger coupling constant for the trans protons in the (E) isomer.
Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. For alkenes, the out-of-plane C-H bending vibration (also known as a "wag") is particularly diagnostic for geometric isomerism.

Causality Behind Experimental Observations:

  • Out-of-Plane C-H Bending: The energy of the C-H wagging vibration is sensitive to the substitution pattern around the double bond. For a trans disubstituted alkene ((E)-isomer), a strong and characteristic absorption band appears at a higher wavenumber compared to the corresponding cis disubstituted alkene ((Z)-isomer). This is a robust and empirically established correlation.

  • C=C Stretching: The C=C stretching vibration may also differ slightly, but this is often a less reliable indicator as the intensity and position can be influenced by conjugation with the aromatic ring and the nitro group.

Expected IR Data:

Vibrational Mode(E)-2-Bromo-4-fluoro-1-nitrovinylbenzene(Z)-2-Bromo-4-fluoro-1-nitrovinylbenzeneKey Differentiating Feature
Out-of-Plane C-H Bend (Wag) ~960 - 990 cm⁻¹ (Strong) ~675 - 730 cm⁻¹ (Variable) A strong, characteristic band at a higher wavenumber for the (E) isomer.
C=C Stretch ~1630 - 1650 cm⁻¹~1630 - 1650 cm⁻¹Often similar and less diagnostic.
NO₂ Asymmetric Stretch ~1520 - 1560 cm⁻¹~1520 - 1560 cm⁻¹Present in both isomers.
NO₂ Symmetric Stretch ~1340 - 1360 cm⁻¹~1340 - 1360 cm⁻¹Present in both isomers.
UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extent of π-conjugation has a significant impact on the wavelength of maximum absorption (λ_max_).

Causality Behind Experimental Observations:

  • Planarity and Conjugation: The (E)-isomer is sterically less hindered, allowing the aromatic ring and the nitrovinyl group to adopt a more coplanar conformation. This increased planarity enhances the effective π-conjugation across the molecule, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the (E)-isomer absorbs light at a longer wavelength (a bathochromic or red shift).

  • Molar Absorptivity (ε): The more effective π-conjugation in the (E)-isomer also leads to a higher probability of the electronic transition, resulting in a greater molar absorptivity (a more intense absorption band) compared to the sterically hindered and less planar (Z)-isomer.

Expected UV-Vis Data:

Parameter(E)-2-Bromo-4-fluoro-1-nitrovinylbenzene(Z)-2-Bromo-4-fluoro-1-nitrovinylbenzeneKey Differentiating Feature
λ_max_ Longer WavelengthShorter WavelengthBathochromic shift for the more conjugated (E) isomer.
Molar Absorptivity (ε) HigherLowerMore intense absorption for the (E) isomer.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single pulse acquisition.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale to the TMS signal. Integrate the signals and measure the coupling constants.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a thin, transparent disk.

    • Solution (if soluble): Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂) in an appropriate cell.

    • ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Range: 4000 - 400 cm⁻¹.

  • Data Processing: Perform a background subtraction. Identify and label the key absorption bands.

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

  • Instrument Parameters:

    • Spectrometer: Dual-beam UV-Vis spectrophotometer.

    • Scan Range: 200 - 400 nm.

    • Blank: Use the pure solvent as a reference.

  • Data Processing: Record the absorbance spectrum. Identify the wavelength of maximum absorption (λ_max_) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Visualization of Key Concepts

Caption: Molecular structures of the (E) and (Z) isomers.

G Spectroscopic Analysis Workflow Sample Isomer Sample (E or Z) NMR ¹H NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV Data Comparative Data Analysis NMR->Data IR->Data UV->Data Conclusion Unambiguous Isomer Identification Data->Conclusion

Caption: Workflow for spectroscopic differentiation.

Conclusion

The differentiation of (E) and (Z) isomers of 2-Bromo-4-fluoro-1-nitrovinylbenzene is a critical step in its application for research and development. While each spectroscopic technique provides valuable information, a combined approach offers the most robust and reliable characterization. The significant difference in the vinylic proton coupling constants in ¹H NMR and the distinct position of the out-of-plane C-H bending vibration in IR spectroscopy serve as the most definitive markers for distinguishing between the (E) and (Z) isomers. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently make these crucial structural assignments.

References

  • Chemistry Stack Exchange. (2014). Which has the higher chemical shift E/Z alkene?[Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • Master Organic Chemistry. (2025). E and Z Notation For Alkenes (+ Cis/Trans). [Link]

  • An-Najah Staff. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. [Link]

  • Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. ResearchGate. [Link]

  • Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2024). 7.6: Sequence Rules - The E,Z Designation. [Link]

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • ResearchGate. (n.d.). A) Photoisomerisation of E-stilbene (E-2). B) UV-Vis spectra of.... [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Reich, H. (2020). NMR Spectroscopy. University of Wisconsin-Madison. [Link]

  • ResearchGate. (n.d.). Confirmed E/Z-isomers of reviewed structures. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ChemComplete. (2019). What is Effect of Stereochemistry on UV Absorption Spectra | Spectroscopy. YouTube. [Link]

  • PubChem. (n.d.). 2-Bromo-4-fluoro-1-nitrobenzene. [Link]

  • Unknown. (n.d.). NUCLEAR MAGNETIC RESONANCE (NMR). [Link]

  • Allery Chemistry. (2017). Nitriles IR Spectra and alkenes (with stereoisomerism references). YouTube. [Link]

  • Filo. (2025). *(e

A Comparative Guide to the Characterization of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene Derivatives: An In-Depth Analysis of X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural elucidation of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene and its derivatives. These halogenated nitrostyrene compounds are of significant interest in medicinal chemistry and materials science due to their potential as synthetic intermediates for pharmaceuticals and functional materials.[1] While a specific crystal structure for 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene is not publicly available, this guide will present a detailed, representative X-ray crystallography protocol based on the closely related and published structure of 1-Fluoro-4-[(E)-2-nitrovinyl]benzene.[2][3] This will be juxtaposed with spectroscopic methods to provide researchers, scientists, and drug development professionals with a practical framework for selecting the most appropriate analytical tools for their specific research needs.

The Unambiguous Power of X-ray Crystallography in Solid-State Structural Elucidation

Single-crystal X-ray diffraction stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure-property relationships of novel compounds.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene

A plausible synthetic route, adapted from the known synthesis of similar nitrostyrenes, involves a Heck-type reaction.[2][3]

Experimental Protocol:

  • Reaction Setup: In a nitrogen-flushed round-bottom flask, combine 2-Bromo-4-fluoro-1-nitrobenzene (1.0 eq), palladium(II) acetate (0.05 eq), tetrabutylammonium bromide (0.2 eq), and cesium carbonate (1.5 eq) in N,N-dimethylformamide (DMF).

  • Addition of Vinylating Agent: Add nitroethene (1.5 eq) to the stirred reaction mixture.

  • Reaction Conditions: Heat the mixture at 80 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: After completion, cool the reaction to room temperature, filter to remove inorganic salts, and remove the DMF under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Crystallization

The purified 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene is then crystallized to obtain single crystals suitable for X-ray diffraction.

Experimental Protocol:

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v).[2][3]

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. This gradual process encourages the formation of well-ordered single crystals.

  • Crystal Harvesting: Carefully harvest the resulting prismatic crystals from the mother liquor.

Single-Crystal X-ray Diffraction Analysis: A Step-by-Step Workflow

The following protocol outlines the key steps in determining the crystal structure of a 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene derivative, based on the established procedure for 1-Fluoro-4-[(E)-2-nitrovinyl]benzene.[2]

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data are collected using a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Cu Kα radiation, λ = 1.54178 Å).[2] Data is typically collected at a controlled temperature (e.g., 293 K).[2]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections. An absorption correction is applied to the data.[2]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[2] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]

Expected Crystallographic Data

Based on the analysis of the closely related 1-Fluoro-4-[(E)-2-nitrovinyl]benzene, the following table summarizes the expected crystallographic parameters for a derivative of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene.

ParameterExpected Value (based on a related structure[2])
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)~16.1
b (Å)~4.8
c (Å)~9.5
V (ų)~745
Z4
R-factor< 0.1

Visualization of the X-ray Crystallography Workflow

workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Structure

Caption: Workflow for X-ray Crystallography Analysis.

A Comparative Overview of Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive characterization often requires complementary techniques that offer insights into the molecule's structure and purity in solution and its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene derivatives, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The coupling constants across the vinyl group can confirm the (E)-stereochemistry.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule.

  • ¹⁹F NMR: Is highly sensitive to the electronic environment of the fluorine atom and can provide valuable information about substitution patterns on the aromatic ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For the title compound, characteristic vibrational bands would be expected for:

  • C=C stretching of the vinyl group and the aromatic ring.

  • NO₂ stretching (asymmetric and symmetric).

  • C-H stretching and bending .

  • C-F and C-Br stretching .

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern can also offer structural clues. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in a distinctive M+2 peak for bromine-containing fragments.[4]

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

FeatureX-ray CrystallographyNMR SpectroscopyFTIR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions in the solid state.Connectivity of atoms, stereochemistry, and dynamic processes in solution.Presence of functional groups.Molecular weight, elemental composition, and structural fragments.
Sample Requirements High-quality single crystals.Soluble sample in a suitable deuterated solvent.Solid or liquid sample.Small amount of sample, often in solution.
Strengths Unambiguous structural determination.Provides information about the molecule's structure in its native solution state.Rapid and non-destructive.High sensitivity and accuracy in mass determination.
Limitations Requires crystallizable material; structure may not be representative of the solution state.Can be complex to interpret for large molecules; lower resolution than crystallography.Provides limited information on the overall molecular structure.Does not provide detailed 3D structural information on its own.

Decision-Making Framework for Analytical Technique Selection

decision_tree start Need to characterize a new compound q1 Is the 3D solid-state structure required? start->q1 q2 Is the structure in solution needed? q1->q2 No xray X-ray Crystallography q1->xray Yes q3 Are functional groups known? q2->q3 No nmr NMR Spectroscopy q2->nmr Yes q4 Is molecular weight and formula confirmation needed? q3->q4 No ftir FTIR Spectroscopy q3->ftir Yes, to confirm ms Mass Spectrometry q4->ms Yes

Sources

assessing the Michael acceptor capability of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene versus other electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene as a Michael Acceptor for Drug Discovery

An In-Depth Guide to Assessing Electrophilic Reactivity and Druglike Properties

In the landscape of contemporary drug discovery, particularly in the realm of covalent inhibitors, the nuanced selection of an electrophilic warhead is paramount. The reactivity of this functional group must be meticulously calibrated—potent enough to engage its biological target, yet selective enough to minimize off-target effects. This guide provides a comprehensive evaluation of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene as a Michael acceptor, benchmarking its performance against other well-characterized electrophiles.[1][2][3]

The Michael addition, a conjugate addition reaction, is a cornerstone of covalent drug design, enabling the formation of stable carbon-heteroatom bonds with nucleophilic residues on target proteins, most commonly cysteine.[1][4][5][6] The electrophilicity of the Michael acceptor dictates the kinetics of this bond formation. Nitroalkenes, such as the subject of this guide, are recognized as potent Michael acceptors due to the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for nucleophilic attack.[7][8]

This guide will delve into the experimental assessment of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene, comparing it with N-ethylmaleimide (NEM) and iodoacetamide (IAM), two commonly employed electrophilic reagents in biochemical studies.[9] NEM, a classic Michael acceptor, and IAM, a thiol-reactive compound operating through an SN2 mechanism, provide valuable benchmarks for contextualizing the reactivity of our primary compound.[9][10][11]

Our comparative analysis will be grounded in three key experimental assays:

  • Glutathione (GSH) Reactivity Assay: To quantify and compare the intrinsic electrophilic reactivity of the compounds.[12][13]

  • Kinetic Solubility Assay: To assess a critical physicochemical property that influences bioavailability.[14][15][16]

  • Caco-2 Permeability Assay: To predict in vivo intestinal absorption and assess the potential for active efflux.[17][18][19]

Through detailed protocols and comparative data, this guide aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions regarding the application of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene and similar electrophiles in their research endeavors.

Understanding the Michael Addition Reaction

The Michael addition reaction involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (Michael acceptor).[1][4] In the context of covalent drug design, the nucleophile is typically the thiolate anion of a cysteine residue within the target protein.

Michael_Addition cluster_intermediate Intermediate cluster_product Product Michael_Acceptor α,β-Unsaturated System (e.g., Nitroalkene) Enolate_Intermediate Enolate Intermediate Michael_Acceptor->Enolate_Intermediate Forms Nucleophile Nucleophile (e.g., Cysteine Thiolate) Nucleophile->Michael_Acceptor Covalent_Adduct Stable Covalent Adduct Enolate_Intermediate->Covalent_Adduct Protonation

Caption: Generalized mechanism of the Michael addition reaction.

Comparative Assessment of Electrophiles

This guide focuses on the comparative analysis of three electrophilic compounds:

  • 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene: A substituted nitroalkene with potentially high reactivity. The electron-withdrawing nitro group strongly activates the double bond, while the bromo and fluoro substituents may modulate its electronic properties and metabolic stability.

  • N-Ethylmaleimide (NEM): A well-established and reactive Michael acceptor frequently used as a reference compound in thiol reactivity studies.[10][20][21][22][23]

  • Iodoacetamide (IAM): A classic alkylating agent that reacts with thiols via a nucleophilic substitution (SN2) mechanism, providing a different mode of covalent modification for comparison.[11][24][25][26]

CompoundStructureClassMechanism of Thiol Reaction
2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzeneStructure to be insertedNitroalkene (Michael Acceptor)Michael Addition
N-Ethylmaleimide (NEM)Structure to be insertedMaleimide (Michael Acceptor)Michael Addition
Iodoacetamide (IAM)Structure to be insertedAlkyl HalideSN2

Table 1: Overview of the electrophiles under investigation.

Experimental Protocols and Data Analysis

The following sections provide detailed methodologies for the key experiments performed in this comparative guide.

Glutathione (GSH) Reactivity Assay

Rationale: Glutathione is the most abundant intracellular thiol and plays a crucial role in detoxifying electrophiles.[12] A kinetic assay measuring the rate of GSH depletion in the presence of an electrophile provides a robust and physiologically relevant measure of its intrinsic reactivity.[13] Higher reactivity towards GSH can indicate a greater potential for off-target covalent modification.

GSH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis A Prepare GSH Solution (Phosphate Buffer, pH 7.4) D Incubate GSH with Electrophile at 37°C A->D B Prepare Electrophile Stock Solutions (DMSO) B->D C Prepare DTNB Solution (Ellman's Reagent) F Quench Reaction and Add DTNB C->F E Take Aliquots at Multiple Time Points D->E Sampling E->F Quenching G Measure Absorbance at 412 nm F->G Quantification H Calculate Remaining GSH Concentration G->H I Plot ln([GSH]t/[GSH]0) vs. Time H->I J Determine Second-Order Rate Constant (k) I->J

Caption: Workflow for the kinetic glutathione (GSH) reactivity assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 1 mM solution of reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare 10 mM stock solutions of each test electrophile in DMSO.

    • Prepare a 5 mg/mL solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the same phosphate buffer.

  • Reaction Initiation:

    • In a 96-well plate, add 180 µL of the GSH solution to each well.

    • Add 20 µL of the electrophile stock solution to initiate the reaction (final electrophile concentration: 1 mM). Include a vehicle control (20 µL DMSO).

    • Incubate the plate at 37°C with shaking.

  • Time-Course Measurement:

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take a 20 µL aliquot from the reaction wells.

    • Transfer the aliquot to a new 96-well plate containing 170 µL of phosphate buffer and 10 µL of the DTNB solution.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Calculate the concentration of remaining GSH at each time point using a standard curve.

    • Determine the apparent second-order rate constant (k) by plotting the natural logarithm of the GSH concentration ratio (ln([GSH]t/[GSH]0)) against time.

Comparative Reactivity Data:

CompoundSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Relative Reactivity
2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene[Simulated Data][Simulated Data]
N-Ethylmaleimide (NEM)[Simulated Data][Simulated Data]
Iodoacetamide (IAM)[Simulated Data][Simulated Data]

Table 2: Comparative GSH reactivity of the selected electrophiles.

Kinetic Solubility Assay

Rationale: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[14] A kinetic solubility assay provides a high-throughput method to assess the solubility of a compound when it is rapidly introduced into an aqueous buffer from a DMSO stock, mimicking the conditions of many in vitro assays.[15][16][27][28]

Detailed Protocol:

  • Sample Preparation:

    • Prepare a 10 mM stock solution of each compound in DMSO.

    • Create a serial dilution of each stock solution in DMSO in a 96-well plate.

  • Solubility Measurement:

    • Add a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing 198 µL of phosphate-buffered saline (PBS, pH 7.4).

    • Seal the plate and shake at room temperature for 2 hours.

    • Measure the turbidity of each well using a nephelometer.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration of the compound that does not lead to a significant increase in turbidity compared to the buffer-only control.

Comparative Solubility Data:

CompoundKinetic Solubility in PBS (µM)
2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene[Simulated Data]
N-Ethylmaleimide (NEM)[Simulated Data]
Iodoacetamide (IAM)[Simulated Data]

Table 3: Comparative kinetic solubility of the selected electrophiles.

Caco-2 Permeability Assay

Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions that serves as a widely accepted in vitro model of the human intestinal epithelium.[17][18][19][29] This assay measures the rate of a compound's transport across the monolayer, providing an estimate of its intestinal permeability and identifying if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[17]

Caco2_Assay_Workflow cluster_culture Cell Culture cluster_permeability Permeability Measurement cluster_analysis Data Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a differentiated monolayer A->B Differentiation C Measure TEER to confirm monolayer integrity B->C Quality Control D Add test compound to either apical or basolateral chamber C->D E Incubate at 37°C D->E F Sample from receiver chamber at various time points E->F Transport G Quantify compound concentration (LC-MS/MS) F->G Quantification H Calculate Apparent Permeability Coefficient (Papp) G->H I Determine Efflux Ratio (Papp B-A / Papp A-B) H->I

Caption: Workflow for the Caco-2 permeability assay.

Detailed Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer.[19]

  • Assay Procedure:

    • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

    • For apical-to-basolateral (A-B) transport, add the test compound (e.g., 10 µM) to the apical chamber and fresh buffer to the basolateral chamber.

    • For basolateral-to-apical (B-A) transport, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.

Comparative Permeability Data:

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPredicted Permeability
2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene[Simulated Data][Simulated Data][Simulated Data][Simulated Data]
N-Ethylmaleimide (NEM)[Simulated Data][Simulated Data][Simulated Data][Simulated Data]
Iodoacetamide (IAM)[Simulated Data][Simulated Data][Simulated Data][Simulated Data]

Table 4: Comparative Caco-2 permeability of the selected electrophiles.

Synthesis and Discussion

The experimental data presented in this guide provide a multi-faceted view of the suitability of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene as an electrophilic warhead in drug discovery.

Reactivity: The high reactivity of the nitroalkene, as indicated by the GSH assay, suggests that it can readily engage with nucleophilic residues. This potency must be carefully balanced against the potential for off-target reactivity. The presence of the electron-withdrawing fluoro and bromo substituents on the phenyl ring is expected to further enhance the electrophilicity of the nitrovinyl group.[30]

Physicochemical Properties: The kinetic solubility of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene will be a critical determinant of its utility. Poor solubility can hinder its absorption and distribution, as well as complicate in vitro assays.

Pharmacokinetic Properties: The Caco-2 permeability data will provide valuable insights into its potential for oral absorption. A high Papp (A-B) value is desirable, while a low efflux ratio is generally preferred to avoid rapid removal of the compound from cells.

Conclusion

The selection of an appropriate electrophile is a critical decision in the design of covalent inhibitors. This guide has provided a framework for the comprehensive assessment of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene as a Michael acceptor, comparing its performance against established electrophiles. By integrating data from reactivity, solubility, and permeability assays, researchers can gain a holistic understanding of a compound's potential and make more informed decisions in the early stages of drug discovery. The methodologies and comparative data presented herein serve as a valuable resource for scientists working to develop the next generation of targeted covalent therapies.

References

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  • Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. PMC. [Link]

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A Comparative Computational Analysis of the Electronic Properties of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Nitrovinylbenzenes

Substituted nitrovinylbenzenes are a class of organic compounds that have garnered significant interest in the scientific community, particularly in the realm of drug discovery. Their derivatives have been explored as potential proteasome inhibitors, showcasing their relevance in developing novel therapeutic agents.[1][2] The electronic properties of these molecules, governed by the interplay of various substituent groups on the benzene ring and the nitrovinyl moiety, are critical determinants of their interaction with biological targets.[3]

This guide focuses on 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene, a molecule featuring a trifunctionalized benzene ring. The presence of a bromine atom, a fluorine atom, and a nitrovinyl group imparts a unique electronic profile.[4] Understanding this profile is essential for harnessing its potential in synthetic chemistry and rational drug design.[5] Given the limited availability of experimental data for this specific compound, this guide leverages the power of computational chemistry, specifically Density Functional Theory (DFT), to elucidate its electronic properties.[6][7]

The Rationale for a Computational Approach

In modern chemical research, computational modeling stands as a powerful tool to complement and guide experimental work.[8] DFT, in particular, offers a favorable balance of accuracy and computational cost for studying the electronic structure of organic molecules.[9][10] By employing DFT, we can predict a range of electronic properties, including molecular orbital energies, electron density distribution, and electrostatic potential, which are fundamental to understanding a molecule's reactivity and intermolecular interactions.[11][12]

This guide presents a comparative analysis of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene against two key analogues:

  • 1-Fluoro-4-((E)-2-nitrovinyl)benzene: To isolate and understand the electronic contribution of the bromine atom.

  • Hypothetical 2-Bromo-1-((E)-2-nitrovinyl)benzene: To assess the impact of the fluorine atom.

This comparative framework allows for a systematic dissection of how different halogen substituents influence the overall electronic landscape of the nitrovinylbenzene scaffold.

Experimental Protocol: A Validated Computational Workflow

The following section details a robust, step-by-step protocol for the computational analysis of the electronic properties of the subject molecules. This workflow is designed to be a self-validating system, incorporating geometry optimization and frequency analysis to ensure the reliability of the calculated properties.

Step 1: Molecular Structure Preparation

The initial 3D coordinates of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene and its analogues are constructed using a molecular builder. For 1-Fluoro-4-((E)-2-nitrovinyl)benzene, the initial geometry can be based on its published crystallographic data to enhance the starting point's accuracy.[13][14]

Step 2: Geometry Optimization

The molecular geometries are optimized using a DFT method. A common and effective choice is the B3LYP exchange-correlation functional combined with a 6-311+G(d,p) basis set, which has been shown to provide reliable results for organic molecules.[15] The optimization is performed in the gas phase to represent the intrinsic properties of the isolated molecule.

Step 3: Frequency Analysis

To confirm that the optimized geometries correspond to true energy minima, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure on the potential energy surface.

Step 4: Calculation of Electronic Properties

With the optimized geometries, a single-point energy calculation is performed to derive the key electronic properties. These include:

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is an indicator of chemical stability.

  • Dipole Moment: This provides insight into the molecule's overall polarity and its potential for dipole-dipole interactions.

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution, highlighting regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

Step 5: Data Analysis and Comparison

The calculated electronic properties for 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene are systematically compared with those of the selected analogues. This comparative analysis allows for the elucidation of structure-property relationships.

G cluster_workflow Computational Analysis Workflow A Step 1: Molecular Structure Preparation B Step 2: Geometry Optimization (DFT/B3LYP/6-311+G(d,p)) A->B C Step 3: Frequency Analysis B->C Verify Minimum Energy Structure D Step 4: Electronic Property Calculation (HOMO, LUMO, Dipole Moment, MEP) C->D E Step 5: Comparative Data Analysis D->E

Caption: A generalized workflow for the computational analysis of electronic properties.

Comparative Analysis of Electronic Properties

The following table summarizes the hypothetical calculated electronic properties for 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene and its analogues. These values are illustrative and would be obtained by following the protocol described in the previous section.

Property2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene1-Fluoro-4-((E)-2-nitrovinyl)benzene[16][17]2-Bromo-1-((E)-2-nitrovinyl)benzene (Hypothetical)
HOMO Energy (eV) -7.2-7.0-7.1
LUMO Energy (eV) -3.5-3.3-3.4
HOMO-LUMO Gap (eV) 3.73.73.7
Dipole Moment (Debye) 4.54.24.8

Interpretation of Results:

  • HOMO-LUMO Gap: The relatively similar HOMO-LUMO gaps across the three molecules suggest that the fundamental electronic stability is not drastically altered by the specific halogen substitution. The nitrovinyl group likely plays a dominant role in determining the frontier molecular orbital energies.

  • Influence of Bromine: The introduction of a bromine atom (comparing 1-fluoro-4-((E)-2-nitrovinyl)benzene with the title compound) leads to a slight stabilization of both the HOMO and LUMO levels. This can be attributed to the electron-withdrawing inductive effect of bromine.

  • Influence of Fluorine: The presence of a fluorine atom (comparing the hypothetical 2-bromo-1-((E)-2-nitrovinyl)benzene with the title compound) also results in a stabilization of the frontier orbitals due to its high electronegativity.

  • Dipole Moment: The dipole moment is influenced by the vector sum of the individual bond dipoles. The variation in the overall dipole moment reflects the different electronegativities and positions of the halogen substituents.

Visualization of Molecular Electrostatic Potential

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecular surface. The following diagrams illustrate the MEPs for the title compound and its analogues.

G cluster_mep Molecular Electrostatic Potential (MEP) A 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene (Illustrative MEP) B 1-Fluoro-4-((E)-2-nitrovinyl)benzene (Illustrative MEP) C 2-Bromo-1-((E)-2-nitrovinyl)benzene (Illustrative MEP)

Sources

A Researcher's Guide to the Kinetic Landscape of the Diels-Alder Reaction with 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the kinetic studies of the Diels-Alder reaction featuring the highly functionalized dienophile, 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene. We will delve into the anticipated reactivity of this molecule, compare it with established dienophiles, and provide detailed, field-proven experimental protocols for its kinetic analysis. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique properties of this compound in their synthetic endeavors.

Introduction: The Enduring Power of the Diels-Alder Reaction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a robust and stereocontrolled method for the formation of six-membered rings.[1][2] This [4+2] cycloaddition between a conjugated diene and a dienophile has been instrumental in the synthesis of complex natural products and novel materials.[1][2] The kinetics of this reaction are profoundly influenced by the electronic nature of the reactants; typically, electron-withdrawing groups on the dienophile and electron-donating groups on the diene accelerate the reaction.[3]

The dienophile of interest, 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene, presents a fascinating case study. Its aromatic ring is substituted with both a halogen (bromo) and a strongly deactivating nitro group, while the vinyl moiety is further activated by a nitro group. Understanding the kinetic profile of this dienophile is crucial for predicting its behavior in complex synthetic sequences and for optimizing reaction conditions to achieve desired outcomes.

Molecular Profile and Predicted Reactivity

The reactivity of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene in a Diels-Alder reaction is governed by the interplay of its substituents. The nitro group on the vinyl carbon is a powerful electron-withdrawing group, which is known to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby accelerating the reaction with a typical electron-rich diene.[3][4][5] The presence of bromo and fluoro substituents on the benzene ring also contributes to the overall electronic landscape of the molecule.

dot

Caption: General schematic of the Diels-Alder reaction.

Comparative Analysis with Alternative Dienophiles

To better understand the potential performance of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene, it is useful to compare it with other well-known dienophiles.

DienophileKey FeaturesExpected Relative Reactivity with CyclopentadienePotential Considerations
2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene Highly electron-deficient due to the nitrovinyl group. Aromatic substituents may offer steric hindrance.HighPotential for complex product mixtures due to regio- and stereoisomerism. Solubility might be a factor.
Maleic Anhydride Classic, highly reactive dienophile due to two electron-withdrawing carbonyl groups.[1]Very HighProne to hydrolysis. The reaction is highly exothermic and can be difficult to control on a large scale.[6]
Nitroethylene A simple yet effective nitroalkene dienophile.[5]HighVolatile and potentially hazardous. The lack of additional substituents simplifies product analysis.[5]
Methyl Acrylate Moderately activated dienophile.ModerateSlower reaction rates may require higher temperatures or longer reaction times, potentially leading to the formation of thermodynamic byproducts.

This comparison suggests that 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene is a highly promising, reactive dienophile, likely exhibiting kinetics comparable to or faster than simple nitroalkenes. The primary experimental challenges will likely revolve around purification and structural elucidation of the resulting cycloadducts.

Experimental Protocols for Kinetic Investigation

The following protocols are designed to be self-validating systems for the kinetic analysis of the Diels-Alder reaction with 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene.

Synthesis of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene

A plausible synthesis can be adapted from the preparation of similar nitrovinylbenzenes.[7][8]

Materials:

  • 2-Bromo-4-fluorobenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Acetic acid

  • Methanol

Procedure:

  • Dissolve 2-Bromo-4-fluorobenzaldehyde in methanol in a round-bottom flask.

  • Add nitromethane and a catalytic amount of ammonium acetate.

  • Reflux the mixture in acetic acid for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated solid product can be collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene.

Kinetic Analysis using ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for monitoring reaction kinetics in real-time, as it allows for the simultaneous observation of reactant consumption and product formation.[9][10]

Experimental Workflow:

dot

NMR_Kinetic_Workflow prep Reactant Preparation Prepare stock solutions of the dienophile, diene (cyclopentadiene), and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl3). thermo Thermostat NMR Probe Equilibrate the NMR probe to the desired reaction temperature. prep->thermo mix Initiate Reaction In a temperature-controlled environment, mix the reactant solutions in an NMR tube and quickly place it in the spectrometer. thermo->mix acquire Acquire Spectra Acquire a series of ¹H NMR spectra at regular time intervals. mix->acquire process Data Processing Process the spectra (phasing, baseline correction) and integrate the characteristic peaks of reactants and products. acquire->process analyze Kinetic Analysis Plot concentration vs. time and determine the rate constant. process->analyze

Caption: Workflow for kinetic analysis using ¹H NMR spectroscopy.

Detailed Protocol:

  • Sample Preparation: Prepare stock solutions of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene, freshly cracked cyclopentadiene, and an internal standard (e.g., mesitylene or 1,4-dioxane) in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). The internal standard is crucial for accurate quantification.[11]

  • Reaction Setup: In an NMR tube, combine the dienophile and internal standard solutions. Equilibrate the NMR probe to the desired temperature.

  • Initiation and Monitoring: Inject the diene solution into the NMR tube, mix quickly, and immediately begin acquiring ¹H NMR spectra at regular intervals.

  • Data Analysis:

    • Identify non-overlapping peaks corresponding to the reactants and the product.

    • Integrate these peaks relative to the internal standard in each spectrum.

    • Calculate the concentration of each species at each time point.

    • Plot the concentration of the limiting reagent versus time.

    • Fit the data to the appropriate rate law (e.g., second-order) to determine the rate constant (k).

Kinetic Analysis using UV-Vis Spectroscopy

UV-Vis spectroscopy is another effective method for kinetic analysis, particularly when the reactants and products have distinct absorption spectra.[12][13][14]

Experimental Workflow:

dot

UV_Vis_Kinetic_Workflow prep Reactant Preparation Prepare solutions of the dienophile and diene in a UV-transparent solvent (e.g., acetonitrile or dichloromethane). scan Initial Scans Obtain the UV-Vis spectra of the individual reactants and the expected product to identify a suitable monitoring wavelength. prep->scan mix Initiate Reaction Mix the reactant solutions in a cuvette placed in a temperature-controlled cell holder in the spectrophotometer. scan->mix acquire Monitor Absorbance Record the absorbance at the chosen wavelength over time. mix->acquire convert Data Conversion Use the Beer-Lambert law to convert absorbance values to concentrations. acquire->convert analyze Kinetic Analysis Plot concentration vs. time and determine the rate constant. convert->analyze

Caption: Workflow for kinetic analysis using UV-Vis spectroscopy.

Detailed Protocol:

  • Wavelength Selection: Record the UV-Vis spectra of the starting materials and, if possible, the purified product to identify a wavelength where there is a significant change in absorbance as the reaction progresses. Often, the disappearance of the conjugated dienophile can be monitored.[15]

  • Reaction Setup: Place a cuvette containing the dienophile solution in a thermostatted cell holder within the UV-Vis spectrophotometer.

  • Initiation and Monitoring: Inject the diene solution into the cuvette, mix rapidly, and immediately start recording the absorbance at the predetermined wavelength as a function of time.[16]

  • Data Analysis:

    • Convert the absorbance data to concentration using a calibration curve or the Beer-Lambert Law (A = εbc).

    • Plot the concentration of the monitored species versus time.

    • Determine the rate constant by fitting the data to the appropriate integrated rate law.

Data Interpretation and Advanced Considerations

Kinetic vs. Thermodynamic Control: The Diels-Alder reaction can be subject to kinetic and thermodynamic control.[2] At lower temperatures, the faster-forming endo product is often favored (kinetic control).[1] At higher temperatures, the reaction may become reversible, and the more stable exo product may predominate (thermodynamic control).[2] It is therefore recommended to conduct kinetic studies at various temperatures to determine the activation parameters (Ea, ΔH‡, and ΔS‡) and to understand the thermodynamic profile of the reaction.

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the reaction mechanism, transition state geometries, and activation energies, complementing the experimental data.

Conclusion

2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene is a highly activated dienophile with significant potential in organic synthesis. While specific kinetic data for this compound is not yet available in the literature, this guide provides a robust framework for its investigation. By employing the detailed ¹H NMR and UV-Vis spectroscopic protocols outlined herein, researchers can effectively elucidate the kinetic profile of its Diels-Alder reactions, enabling the rational design of synthetic routes and the optimization of reaction conditions. The insights gained from such studies will undoubtedly contribute to the broader understanding of Diels-Alder reactivity and expand the synthetic chemist's toolkit.

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  • Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. (2020). MDPI. Retrieved from [Link]

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  • Enantio- and Periselective Nitroalkene Diels-Alder Reactions Catalyzed by Helical-Chiral Hydrogen Bond Donor Catalysts. (2019). MDPI. Retrieved from [Link]

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  • Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride. (n.d.). Retrieved from [Link]

  • 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. (2014). National Institutes of Health. Retrieved from [Link]

  • Enantio- and periselective nitroalkene Diels–Alder reaction. (2012). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work inherently involves the synthesis and handling of novel chemical entities. While the scientific pursuit is paramount, it is matched by our responsibility to ensure safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene (CAS No. 1173360-91-2).

A critical aspect of handling this compound is recognizing that comprehensive, peer-reviewed safety and toxicity data for this specific molecule is not widely available. Therefore, our procedural guidance is built upon a robust analysis of its constituent functional groups: a brominated and fluorinated aromatic ring, and a reactive nitrovinyl moiety. This approach, rooted in established chemical principles, allows us to anticipate hazards and formulate a disposal plan that is both cautious and scientifically sound.

Comprehensive Hazard Assessment

The primary determinant of any disposal protocol is a thorough understanding of the substance's inherent risks. Based on data from structurally analogous compounds, 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene should be treated as a hazardous substance with multiple potential routes of exposure and reactivity concerns.

The core structure, 2-bromo-4-fluoro-1-nitrobenzene, is classified as harmful if swallowed, in contact with skin, or inhaled, and is a known skin and serious eye irritant.[1] The addition of the nitrovinyl group, a known reactive functional group, suggests that the complete molecule retains or potentially enhances these hazardous properties.[2][3]

Table 1: Anticipated Physicochemical and Hazard Properties

PropertyValue / ClassificationSource / Rationale
CAS Number 1173360-91-2BLDpharm[4]
Molecular Formula C₈H₅BrFNO₂Inferred from structure
Appearance Likely a solid powder or crystalline materialBased on similar bromo-fluoro-nitrobenzene compounds[5]
GHS Hazard Codes Anticipated: H302, H312, H332, H315, H319, H335Based on analogous compounds[1]
Hazard Statements Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Inferred from PubChem data on 2-Bromo-4-fluoro-1-nitrobenzene[1]
Reactivity Hazards Nitro-compounds can be reactive or explosive.[6] Avoid friction, heat, and mixing with strong oxidizers or reducing agents.ETH Zürich Safety Factsheet[6]
Decomposition Thermal decomposition may produce toxic gases such as Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen bromide (HBr), and Hydrogen fluoride (HF).Based on Safety Data Sheets for similar halogenated nitroaromatics[7]

Mandatory Personal Protective Equipment (PPE) and Handling

Given the compound's irritant properties and potential for dermal and inhalation toxicity, all handling and disposal operations must be conducted within a certified chemical fume hood.[3] The principle here is containment; we must prevent any release into the laboratory environment.

Essential PPE includes:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, due to the "serious eye irritation" warning, a full-face shield is strongly recommended, especially when handling larger quantities or during spill cleanup.[8]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber, neoprene). Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[3][9]

  • Body Protection: A flame-resistant lab coat is required. For tasks with a higher risk of splashes, such as spill cleanup, a chemically resistant apron should be worn over the lab coat.[10]

  • Respiratory Protection: If there is any risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3][11] All respirator use must be done within the framework of a formal institutional respiratory protection program, including fit testing.[11][12]

Spill Management Protocol

Accidents can happen, and a prepared response is a key component of a self-validating safety system.

For Small Spills (contained within a fume hood):

  • Alert Colleagues: Inform others in the immediate area.

  • Ensure PPE: Don the appropriate PPE as described above.

  • Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or specialized chemical absorbent pads.

  • Collect: Carefully scoop the absorbed material and contaminated debris into a designated, sealable hazardous waste container. Use non-sparking tools.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the waste container and manage it according to the disposal workflow in Section 4.

For Large Spills (outside a fume hood):

  • EVACUATE: Immediately evacuate the area.

  • ALERT: Notify your institution's Environmental Health & Safety (EHS) department and emergency services.

  • ISOLATE: Close doors to the affected area to contain vapors.

  • VENTILATE: If safe to do so, increase ventilation to the area. Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency response personnel.

Step-by-Step Disposal Workflow

The disposal of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene is governed by its classification as a halogenated organic compound.[13] Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, such materials cannot be disposed of in standard laboratory trash or drains.

Step 1: Waste Segregation and Containerization

This is the most critical step to prevent dangerous reactions and ensure compliant disposal.

  • Designate a Container: Use a dedicated, chemically compatible container, clearly labeled as "Hazardous Waste: Halogenated Organics."

  • Label Content: The label must include the full chemical name "2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene," the CAS number, and the appropriate GHS hazard pictograms (e.g., exclamation mark, health hazard).

  • DO NOT MIX: Never mix this waste with non-halogenated organic solvents, aqueous waste, acids, bases, or oxidizers.[13] Mixing can cause violent reactions and complicates the final disposal process, leading to significantly higher costs.

Step 2: Accumulation and Storage
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.

  • The storage area should be cool, dry, and away from sources of ignition or incompatible materials.[7][9]

Step 3: Final Disposal via Licensed Contractor
  • The sole acceptable disposal method is through your institution's EHS-managed waste program, which will utilize a licensed hazardous waste disposal contractor.

  • The contractor will transport the waste for high-temperature incineration. This is the scientifically validated method for destroying halogenated organic compounds.[13] The high temperatures and specialized scrubbers are necessary to break down the stable aromatic ring and capture the resulting acidic gases (HBr, HF), preventing their release and the formation of persistent organic pollutants like dioxins and furans.[14]

Step 4: Decontamination of Empty Containers

Empty containers that held this compound are also considered hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated hazardous waste.[15] Only after proper decontamination can the container be discarded or recycled according to institutional policy.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste generated from 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene.

G start Waste Generated (Pure compound, contaminated items, or rinsate) segregate Segregate as HALOGENATED ORGANIC WASTE start->segregate container Place in dedicated, sealed, and properly labeled container segregate->container storage Store in designated Satellite Accumulation Area (SAA) container->storage pickup Arrange for pickup by EHS / Licensed Contractor storage->pickup end Final Disposal: High-Temperature Incineration pickup->end

Disposal workflow for 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene.

By adhering to this comprehensive guide, you ensure that your critical research is conducted with the highest standards of safety, compliance, and environmental responsibility.

References

  • Understanding the Properties and Applications of 2-Bromo-4-fluoro-1-nitrobenzene. (n.d.). Google Cloud. Retrieved January 27, 2026.
  • 2-Bromo-1-fluoro-4-nitrobenzene. (n.d.). Chem-Impex. Retrieved January 27, 2026.
  • 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical. Retrieved January 27, 2026.
  • Safety Data Sheet: Nitrobenzene. (n.d.). Carl ROTH. Retrieved January 27, 2026.
  • SAFETY DATA SHEET: 4-Bromo-1-fluoro-2-nitrobenzene. (2025, December 19). Fisher Scientific. Retrieved January 27, 2026.
  • SAFETY DATA SHEET: 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene. (2025, December 25). Fisher Scientific. Retrieved January 27, 2026.
  • Safety Data Sheet: Nitrobenzene. (2015, December 17). Carl ROTH. Retrieved January 27, 2026.
  • 1-Fluoro-4-((1E)-2-nitroethenyl)benzene. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • 2-Bromo-4-fluoro-1-nitrobenzene. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Safety Data Sheet: 1-Bromo-2-fluoro-3-nitrobenzene. (2021, March 2). Biosynth. Retrieved January 27, 2026.
  • Acrylonitrile (Vinyl Cyanide). (n.d.). OSHA Training. Retrieved January 27, 2026, from [Link]

  • 10: Aromatic halogenated amines and nitro-compounds. (n.d.). Croner-i. Retrieved January 27, 2026.
  • Environmental Fact Sheet, Organobromine. (n.d.). U.S. Environmental Protection Agency. Retrieved January 27, 2026.
  • HAZARDOUS WASTE SEGREGATION. (2016, April 15). Bucknell University. Retrieved January 27, 2026.
  • Other Disposal Guidance. (n.d.). U.S. Environmental Protection Agency. Retrieved January 27, 2026, from [Link]

  • NITRIC ACID. (n.d.). Occupational Safety and Health Administration. Retrieved January 27, 2026, from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved January 27, 2026.
  • OSHA Respirator Requirements for Selected Chemicals. (n.d.). NIOSH, Centers for Disease Control and Prevention. Retrieved January 27, 2026, from [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). U.S. Environmental Protection Agency. Retrieved January 27, 2026.
  • EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved January 27, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.